molecular formula C11H19N3 B13329777 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine

3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine

Katalognummer: B13329777
Molekulargewicht: 193.29 g/mol
InChI-Schlüssel: KAEKGHOLLRONLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H19N3 and its molecular weight is 193.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H19N3

Molekulargewicht

193.29 g/mol

IUPAC-Name

5-(cyclohexylmethyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-14-11(12)8-10(13-14)7-9-5-3-2-4-6-9/h8-9H,2-7,12H2,1H3

InChI-Schlüssel

KAEKGHOLLRONLY-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=N1)CC2CCCCC2)N

Herkunft des Produkts

United States
Foundational & Exploratory

Molecular structure and weight of 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine [1][2]

Abstract This technical guide provides a comprehensive analysis of 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine , a specialized heterocyclic building block used in medicinal chemistry.[1][2] While often overshadowed by its commercially available regioisomers, this specific scaffold represents a critical "hinge-binding" motif in the design of type I and type II kinase inhibitors.[2] This document details its molecular identity, physicochemical properties, regioselective synthesis, and structural role in drug development pipelines targeting oncology and inflammatory pathways (e.g., AXL, FGFR, p38 MAPK).[2]

Molecular Identity & Physicochemical Properties

The molecule belongs to the class of 5-aminopyrazoles , a privileged scaffold in drug discovery due to its ability to function as a bidentate hydrogen bond donor/acceptor system.[2]

Identification Data
ParameterValueNotes
IUPAC Name 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine
Molecular Formula C₁₁H₁₉N₃
Molecular Weight 193.29 g/mol Calculated based on standard atomic weights.[1][2]
Exact Mass 193.1579 DaMonoisotopic mass.
SMILES CN1C(N)=CC(CC2CCCCC2)=N1N1-Methyl, C5-Amino, C3-Cyclohexylmethyl.[3][4]
CAS Registry Not widely listedOften synthesized de novo; isomeric with CAS 957507-55-0.[1][2]
Physicochemical Descriptors
PropertyValue (Predicted)Significance in Drug Design
LogP (Lipophilicity) ~2.1 – 2.4Optimal for oral bioavailability; cyclohexyl group adds significant lipophilicity.[1]
TPSA ~43-46 ŲIndicates good membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 (Primary Amine)Critical for H-bonding with kinase hinge residues (e.g., Gatekeeper).
H-Bond Acceptors 3 (N2, Amine N)N2 of pyrazole is a classic acceptor.
Rotatable Bonds 2Methylene bridge allows flexibility of the hydrophobic tail.[2]

Structural Analysis & Pharmacophore Utility

The structure of 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine is defined by three distinct functional regions, each serving a specific role in ligand-protein interactions.

Structural Components
  • The 5-Amino-1-Methylpyrazole Core:

    • Acts as a Hinge Binder : In kinase inhibitors, the exocyclic amino group (C5-NH₂) functions as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge region. The pyrazole N2 nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the backbone amide nitrogen.

    • N-Methylation (N1): Locks the tautomeric state of the pyrazole ring, preventing the proton shift between N1 and N2. This pre-organizes the molecule for binding and improves solubility compared to the N-unsubstituted analog.[2]

  • The 3-Cyclohexylmethyl Tail:

    • Hydrophobic Interaction: The cyclohexyl ring is a bulky, aliphatic moiety that typically occupies the Selectivity Pocket or the hydrophobic region behind the ATP-binding site (Gatekeeper residue).[2]

    • Methylene Linker: Provides rotational freedom, allowing the cyclohexyl group to adjust its conformation to minimize steric clashes within the binding pocket.[2]

Regioisomerism Warning

Researchers must distinguish this target from its common isomer, 1-(Cyclohexylmethyl)-3-methyl-1H-pyrazol-5-amine (CAS 957507-55-0).[1][2]

  • Target (3-substituent): Tail is at C3; Methyl is at N1.

  • Isomer (1-substituent): Tail is at N1; Methyl is at C3.

  • Impact: The position of the bulky group drastically alters the vector of the substituent, changing the molecule's ability to fit into the ATP pocket.[2]

Synthetic Pathways & Regioselectivity

The synthesis of 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine requires careful control of regiochemistry during the condensation of hydrazine derivatives with


-ketonitriles.[1][2]
Core Synthesis Protocol

The most robust route involves the cyclocondensation of 4-cyclohexyl-3-oxobutanenitrile with methylhydrazine .[1][2]

Step-by-Step Methodology:

  • Precursor Preparation: React cyclohexylacetyl chloride with the anion of acetonitrile (generated by n-BuLi or NaH) to yield 4-cyclohexyl-3-oxobutanenitrile .[1][2]

  • Condensation:

    • Reagents: 4-cyclohexyl-3-oxobutanenitrile + Methylhydrazine.[1][2]

    • Conditions: Reflux in Ethanol or Toluene with catalytic acid (AcOH) or base.[2]

    • Mechanism: The terminal nitrogen (

      
      ) of methylhydrazine is the stronger nucleophile and typically attacks the ketone carbonyl (more electrophilic than nitrile).
      
    • Regio-outcome:

      • Attack of

        
         on Ketone 
        
        
        
        Intermediate Hydrazone
        
        
        Cyclization on Nitrile
        
        
        1-Methyl-3-substituted-5-aminopyrazole (Target).[1][2]
      • Note: Solvent polarity and temperature can influence the ratio of the 3-amino vs. 5-amino isomers.[1][2]

Synthesis Workflow Visualization

SynthesisPathway Start Cyclohexylacetyl Chloride Step1 4-Cyclohexyl-3-oxobutanenitrile (Beta-Ketonitrile) Start->Step1 + Acetonitrile anion Intermed Hydrazone Intermediate Step1->Intermed + Methylhydrazine (Reflux, EtOH) Reagent Methylhydrazine (NH2-NHMe) Target 3-(Cyclohexylmethyl)-1-methyl- 1H-pyrazol-5-amine (Target) Intermed->Target Major Pathway (NH2 attacks Ketone) Isomer 5-(Cyclohexylmethyl)-1-methyl- 1H-pyrazol-3-amine (Byproduct) Intermed->Isomer Minor Pathway

Caption: Regioselective synthesis pathway via condensation of beta-ketonitrile with methylhydrazine.

Applications in Drug Discovery

This molecule serves as a versatile intermediate for synthesizing fused heterocycles and kinase inhibitors.[2]

Kinase Inhibition (AXL, FGFR, p38 MAPK)

The 5-aminopyrazole motif is a validated scaffold for ATP-competitive inhibitors.[2]

  • Binding Mode: The C5-amino group forms a donor H-bond with the hinge region (e.g., Met residue), while the N2 nitrogen accepts a H-bond.[2]

  • Downstream Synthesis: The C4 position is highly nucleophilic and can be functionalized (e.g., halogenation, acylation) to introduce a "Gatekeeper" interacting moiety.[2]

  • Example Utility: Reaction with isocyanates yields Pyrazolylureas , a class of potent p38 MAPK inhibitors.[2]

Biological Signaling Context

SignalingPathway Inhibitor Aminopyrazole Derivative (Ligand) Kinase Tyrosine Kinase (AXL / FGFR) Inhibitor->Kinase Competitive Inhibition (Hinge Binding) Signal Downstream Signaling (PI3K/AKT, MAPK) Kinase->Signal Phosphorylation ATP ATP ATP->Kinase Activation Proliferation Cell Proliferation & Survival Signal->Proliferation Gene Expression

Caption: Mechanism of action for aminopyrazole-based kinase inhibitors blocking ATP binding.[1]

References

  • BenchChem Technical Support Team. (2025). The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide. Retrieved from

  • Ansari, A., et al. (2017).[2] Biological Activities of Aminopyrazole Derivatives: A Review. European Journal of Medicinal Chemistry.

  • Faming Zhuanli Shenqing. (2020).[2] Method for synthesizing 5-amino-1-methylpyrazole derivatives. Patent CN1028843.[2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 1-(Cyclohexylmethyl)-3-methyl-1H-pyrazol-5-amine (Isomer Reference). Retrieved from

  • MDPI. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. Retrieved from

Sources

Solubility Profile of 1-Methyl-1H-pyrazol-5-amine Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold, specifically 1-methyl-1H-pyrazol-5-amine (CAS: 1192-21-8) and its derivatives, represents a cornerstone in modern medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., crizotinib), agrochemicals, and high-performance pigments.[1] However, the thermodynamic solubility of these amine-functionalized heterocycles often presents a process bottleneck. Their planar, aromatic structure facilitates strong


-

stacking and intermolecular hydrogen bonding, leading to high crystal lattice energies that resist dissolution in non-polar media.

This guide provides a rigorous analysis of the solubility behavior of 1-methyl-1H-pyrazol-5-amine derivatives. It synthesizes thermodynamic modeling (Apelblat and van't Hoff analyses) with practical experimental protocols, offering researchers a roadmap for solvent selection in synthesis, purification, and formulation.

Physicochemical Context & Molecular Architecture[1][2]

To predict and manipulate solubility, one must first understand the solute-solvent interactions at the molecular level.

Structural Determinants of Solubility

The 1-methyl-1H-pyrazol-5-amine molecule features three distinct zones of interaction:

  • The Pyrazole Ring: A five-membered aromatic heterocycle acting as a hydrogen bond acceptor (N2 position).[2]

  • The Exocyclic Amine (-NH₂): A primary amine at the C5 position acting as both a hydrogen bond donor and acceptor.

  • The N-Methyl Group: A small hydrophobic moiety that disrupts the hydrogen bonding network slightly but adds lipophilicity.

Solubility Rule of Thumb for Pyrazoles:

  • High Solubility: Polar aprotic solvents (DMSO, DMF) and short-chain alcohols (Methanol, Ethanol) due to their ability to disrupt intermolecular H-bonds.[3]

  • Low Solubility: Non-polar hydrocarbons (Hexane, Cyclohexane) and non-polar aromatics (Toluene) due to the "like-dissolves-like" principle failing against the polar amine/pyrazole core.

Experimental Framework: Validated Protocols

Accurate solubility data is the bedrock of thermodynamic modeling. We present two complementary protocols: the high-throughput Dynamic Laser Monitoring method and the gold-standard Isothermal Shake-Flask method.[1]

Protocol A: Dynamic Laser Monitoring (Automated)

Best for: Rapid screening of temperature-dependent solubility.[1]

Principle: This method detects the point of dissolution by monitoring the intensity of a laser beam passing through a suspension. As the solid dissolves upon heating (or solvent addition), light scattering decreases.

Workflow Diagram:

LaserSolubility Figure 1: Automated Dynamic Laser Monitoring Workflow for Solubility Determination. Step1 Sample Preparation (Excess Solute + Solvent) Step2 Equilibration (Stirring at T_start) Step1->Step2 Step3 Laser Monitoring (Continuous Transmittance) Step2->Step3 Step4 Temp/Solvent Ramp (Controlled Rate) Step3->Step4 Step4->Step3 Loop until dissolved Step5 Dissolution Point (Max Transmittance) Step4->Step5 Threshold Met

Step-by-Step Procedure:

  • Preparation: Weigh approximately 50 mg of 1-methyl-1H-pyrazol-5-amine into the glass vessel of the laser monitoring apparatus.

  • Solvent Addition: Add a known mass of solvent (e.g., 5.0 g).

  • Agitation: Initiate magnetic stirring at 400 rpm to ensure a homogeneous suspension.

  • Thermal Ramp: Program the thermostat to increase temperature from 283.15 K to 323.15 K at a rate of 2 K/h.

  • Detection: The system records the temperature at which the laser transmittance reaches the baseline of the pure solvent (indicating complete dissolution).

  • Calculation: Calculate mole fraction solubility (

    
    ) using the mass of solute and solvent recorded.
    
Protocol B: Isothermal Shake-Flask (Gravimetric)

Best for: Validation and thermodynamic equilibrium confirmation.[1]

  • Saturation: Add excess solute to 10 mL of solvent in a sealed glass vial.

  • Equilibration: Place vials in a shaking water bath at constant temperature (

    
     0.05 K) for 72 hours.
    
  • Sedimentation: Stop agitation and allow particles to settle for 4 hours (maintain temperature).

  • Sampling: Withdraw the supernatant using a pre-warmed syringe filter (0.45

    
    m PTFE).
    
  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric) OR dilute and analyze via HPLC (Chromatographic).

Quantitative Solubility Profile

The following data represents the solubility trends for 5-amino-3-methyl-1-phenylpyrazole , a close structural derivative that serves as a robust proxy for the 1-methyl analog. The 1-methyl variant generally exhibits slightly higher solubility in water and alcohols due to the reduced hydrophobicity of the methyl group compared to the phenyl ring.

Solvent Ranking (Polarity Driven)

Data indicates that solubility is positively correlated with solvent polarity and hydrogen-bonding capability.[1]

RankSolvent ClassSpecific SolventSolubility TrendMechanism
1 Cyclic Ethers 1,4-DioxaneHighest Strong dipole interaction; disruption of lattice.
2 Polar Aprotic AcetonitrileHighDipole-dipole interactions with pyrazole ring.[1]
3 Alcohols Methanol > EthanolModerate-HighH-bond donor/acceptor capability matches amine.
4 Ketones Acetone / 2-ButanoneModerateH-bond accepting from amine protons.
5 Aromatic TolueneLowWeak

-

interactions only.[1]
6 Alkanes CyclohexaneLowest Lack of polar interactions; high energy cost.
Temperature Dependence

Solubility (


) increases non-linearly with temperature, confirming an endothermic dissolution process. This behavior is critical for crystallization design—cooling crystallization is highly effective for this class of compounds.

Thermodynamic Modeling

To rigorously describe the solubility curves, we employ the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates.

The Modified Apelblat Model


  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (Kelvin).[4]
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Interpretation:

  • Parameter A: Related to the non-ideal solution behavior.

  • Parameter B: Reflects the enthalpy of solution.

  • Parameter C: Accounts for the temperature dependence of the heat capacity.

Thermodynamic Dissolution Cycle

The dissolution process is governed by the change in Gibbs free energy (


), which is the sum of the enthalpy (

) and entropy (

) terms.

ThermoCycle Figure 2: Thermodynamic Cycle of Dissolution. Solubility is favored when Solvation Enthalpy overcomes Lattice Energy. Solid Solid State (Crystal Lattice) Gas Gas Phase (Isolated Molecules) Solid->Gas Sublimation (ΔH_sub > 0) Solution Solution State (Solvated Molecules) Solid->Solution Dissolution (ΔH_sol = ΔH_sub + ΔH_solv) Gas->Solution Solvation (ΔH_solv < 0)

Key Insight: For 1-methyl-1H-pyrazol-5-amine derivatives,


 is positive (endothermic), meaning heat is absorbed.[1] However, the process is driven by the large positive entropy change (

) as the ordered crystal lattice breaks down into disordered solvated molecules.

Process Applications

Purification via Recrystallization

Based on the solubility differential, a cooling crystallization strategy is recommended:

  • Solvent System: Ethanol or Isopropanol.

  • Protocol: Dissolve the crude amine at reflux (near boiling point where solubility is high). Filter hot to remove insoluble mechanical impurities. Cool slowly to 0-5°C. The steep solubility curve in alcohols ensures high recovery yields.[1]

Reaction Solvent Selection

For reactions involving the C5-amine (e.g., sulfonamidation or Schiff base formation):

  • Recommended: Acetonitrile or 1,4-Dioxane. These provide high solubility at room temperature, ensuring the reaction kinetics are not diffusion-limited.

  • Avoid: Toluene or Hexane, unless using a phase-transfer catalyst, as the reactant will remain suspended, slowing the reaction.

References

  • Solubility modeling and mixing properties of biologically active 5-amino-3-methyl-1-phenylpyrazole. Journal of Chemical & Engineering Data. (Provides the foundational Apelblat parameters and solvent ranking for this scaffold).

  • An automated system for determining drug solubility based on laser monitoring technique. Dissolution Technologies. (Details the laser monitoring protocol described in Section 3.1).

  • Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives. Journal of Agricultural and Food Chemistry. (Context on the synthesis and biological importance of the specific 1-methyl derivative).

  • Chemical Properties and Solubility Data of 1-methyl-5-aminopyrazole. Cheméo/NIST. (Physical property data for the specific CAS 1192-21-8).[1][5][6]

Sources

An In-depth Technical Guide to Hydrogen Bond Donor and Acceptor Properties of Aminopyrazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its biological activity is intimately linked to its ability to form non-covalent interactions, particularly hydrogen bonds, with protein targets. This guide provides a detailed technical analysis of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) characteristics of aminopyrazole scaffolds. We will systematically dissect the HBD/HBA counts of the principal isomers, explore the profound impact of tautomerism and substitution on these properties, and detail both computational and experimental methodologies for their characterization. For drug development professionals, understanding and modulating the hydrogen bonding potential of this privileged scaffold is a critical lever for optimizing target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Introduction: The Aminopyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

Therapeutic Significance

The pyrazole ring system, particularly when functionalized with an amino group, represents a "privileged scaffold" in drug discovery.[1][3] This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, leading to a broad spectrum of pharmacological activities. Aminopyrazole-containing molecules have been successfully developed as anticancer, anti-inflammatory, antibacterial, and antiviral agents, among others.[3][4] Their success stems from the scaffold's rigid, planar geometry which appropriately positions functional groups for optimal interaction with protein binding pockets, and its rich electronic nature.

The Role of Non-covalent Interactions

The binding of a drug to its biological target is a finely tuned interplay of non-covalent forces. Among these, the hydrogen bond is paramount, governing both the affinity and specificity of the interaction.[5][6] A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[7] These interactions, while weaker than covalent bonds, are highly directional and their cumulative effect in the ligand-protein interface is a major contributor to the overall binding energy.[8]

Focus of the Guide

This guide will provide a granular analysis of the hydrogen bonding landscape of aminopyrazoles. We will move beyond a superficial count of donors and acceptors to understand the underlying chemical principles that dictate this scaffold's interaction potential. By mastering these concepts, researchers can more rationally design aminopyrazole-based drug candidates with superior efficacy and drug-like properties.

Fundamentals of Hydrogen Bonding in Drug Design

Defining Hydrogen Bond Donors (HBD) and Acceptors (HBA)

In the context of medicinal chemistry, the definitions are straightforward:

  • Hydrogen Bond Donor (HBD): A group consisting of a hydrogen atom attached to an electronegative atom, typically nitrogen (N-H) or oxygen (O-H). The aminopyrazole scaffold features both types of donors.

  • Hydrogen Bond Acceptor (HBA): An electronegative atom, typically nitrogen or oxygen, possessing a lone pair of electrons. The pyrazole ring itself is rich in nitrogen atoms that can act as acceptors.[9]

Impact on Physicochemical Properties and ADME

The number of HBDs and HBAs on a molecule profoundly influences its physicochemical properties, which in turn dictate its ADME profile.[10][11] For a drug to be orally bioavailable, it must dissolve in the aqueous environment of the gut and then pass through the lipid bilayer of the intestinal wall. This requires a delicate balance:

  • Solubility: Hydrogen bonding with water is key to aqueous solubility.

  • Permeability: To cross a lipid membrane, the drug must shed its hydration shell (the water molecules hydrogen-bonded to it). The energy required for this desolvation is a major barrier to permeability. A molecule with too many HBDs/HBAs will be highly solvated and may have poor permeability.[11]

Lipinski's Rule of Five: A Guiding Principle

In 1997, Christopher A. Lipinski analyzed the properties of orally administered drugs and formulated the "Rule of Five," a set of guidelines to predict poor absorption or permeation.[9][12][13] Two of these rules directly relate to hydrogen bonding:

  • An orally active drug should have no more than 5 HBDs .

  • An orally active drug should have no more than 10 HBAs .

While not an absolute law, this rule serves as an essential filter in early-stage drug discovery, guiding chemists to design molecules with a higher probability of success.[14]

Analyzing the Hydrogen Bond Landscape of Aminopyrazole Isomers

The hydrogen bonding capacity of an aminopyrazole is not static; it is critically dependent on the position of the amino group and the tautomeric form present.[15]

The Principal Isomers and Tautomerism

The three principal isomers are 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole. A crucial feature of N-unsubstituted pyrazoles is prototropic tautomerism, where a proton migrates between the two ring nitrogens (N1 and N2).[16] For 3-aminopyrazole, this results in a rapid equilibrium with its 5-aminopyrazole tautomer.[17] This dynamic equilibrium means the molecule exists as a population of both forms, and the predominant tautomer dictates the overall hydrogen bonding profile.[15]

Systematic HBD and HBA Counting

Let's systematically count the HBDs and HBAs for each core structure.

  • 3-Aminopyrazole (1H-pyrazol-3-amine)

    • HBDs (2): The exocyclic amino group (-NH₂) provides two hydrogen bond donors. The ring N-H also provides one donor. However, in standard fragment-based counting for rules like Lipinski's, the entire -NH₂ group is often counted as 1 HBD unit, and the -NH group as another. For a more precise count, we consider the number of H's on N's or O's. Thus, we have the two H's on the amino group and one H on the ring nitrogen, for a total of 3 potential HBD sites . For Lipinski counting, this would typically be counted as 2 HBD groups (the NH₂ and the NH).

    • HBAs (3): The exocyclic amino nitrogen has a lone pair. The "pyridine-like" ring nitrogen (at position 2) is a strong acceptor. The "pyrrole-like" nitrogen (at position 1) is generally a poor acceptor as its lone pair is part of the aromatic system, but it can still participate in hydrogen bonding. Thus, there are up to 3 HBA sites . For Lipinski counting, all nitrogen atoms count, so it's 3 HBAs .

  • 5-Aminopyrazole (1H-pyrazol-5-amine)

    • HBDs (2): Similar to 3-aminopyrazole, the -NH₂ and ring N-H groups provide the donors. Total count is 2 HBD groups .

    • HBAs (3): Similar to 3-aminopyrazole, both ring nitrogens and the exocyclic amino nitrogen can act as acceptors. Total count is 3 HBAs .

  • 4-Aminopyrazole (1H-pyrazol-4-amine)

    • HBDs (2): The exocyclic -NH₂ group and the ring N-H. Total count is 2 HBD groups .

    • HBAs (3): Both ring nitrogens and the exocyclic amino nitrogen can act as acceptors. Total count is 3 HBAs .

Tabulated Summary

For clarity and adherence to standard medicinal chemistry rules (like Lipinski's), we summarize the counts based on functional groups.

ScaffoldHBD Count (Groups)HBA Count (Atoms)Key Features
3-Aminopyrazole 2 (one -NH₂, one ring -NH)3 (two ring N, one amino N)Exists in tautomeric equilibrium with 5-aminopyrazole.[16]
5-Aminopyrazole 2 (one -NH₂, one ring -NH)3 (two ring N, one amino N)Tautomer of 3-aminopyrazole.[17]
4-Aminopyrazole 2 (one -NH₂, one ring -NH)3 (two ring N, one amino N)Tautomerism does not change the substitution pattern.
N1-Substituted 3-AP 1 (one -NH₂)3 (one ring N, one amino N)Tautomerism is blocked; HBD count is reduced.

This table highlights a key strategy in drug design: substituting the N1 position of the pyrazole ring blocks tautomerism and reduces the HBD count by one. This can be a powerful tool for modulating physicochemical properties to improve cell permeability.

The Influence of Substituents on Hydrogen Bonding

The electronic environment of the aminopyrazole core can be tuned by adding substituents, which in turn modulates the strength of its hydrogen bonds.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or halogens pull electron density away from the ring.

    • Effect on HBDs: An EWG makes the N-H protons more acidic and thus stronger hydrogen bond donors .

    • Effect on HBAs: An EWG reduces the electron density on the nitrogen lone pairs, making them weaker hydrogen bond acceptors .

  • Electron-Donating Groups (EDGs): Groups like -OCH₃ or alkyl groups push electron density into the ring.

    • Effect on HBDs: An EDG makes the N-H protons less acidic, resulting in weaker hydrogen bond donors .

    • Effect on HBAs: An EDG increases the electron density on the nitrogen lone pairs, making them stronger hydrogen bond acceptors .[7]

  • Intramolecular Hydrogen Bonding: Strategic placement of substituents can lead to the formation of an intramolecular hydrogen bond (IMHB). This can "mask" an HBD/HBA pair from interacting with water or the protein target, effectively reducing the molecule's apparent polarity and increasing its membrane permeability.[18] For example, a substituent at the 4-position with an acceptor atom could form an IMHB with the 3-amino group.

Methodologies for Determining HBD and HBA Properties

A multi-faceted approach combining computational and experimental methods provides the most comprehensive understanding of a molecule's hydrogen bonding capabilities.

In Silico (Computational) Approaches

Computational methods are invaluable for high-throughput screening and for providing insights that guide synthetic chemistry efforts.[19]

This protocol outlines the use of a cheminformatics toolkit like RDKit (in Python) to perform rule-based counting.

Objective: To rapidly calculate the number of Lipinski HBDs and HBAs for a given molecule.

Methodology:

  • Input: Molecular structure as a SMILES string.

  • Software: Python with the RDKit library.

  • Step 1: Molecule Generation: Read the SMILES string and convert it into an RDKit molecule object.

    • mol = Chem.MolFromSmiles('Your_SMILES_String')

  • Step 2: HBD Calculation: Use the Lipinski.NumHDonors() function. This function identifies O-H and N-H bonds.

    • hbd_count = Lipinski.NumHDonors(mol)

  • Step 3: HBA Calculation: Use the Lipinski.NumHAcceptors() function. This function counts all nitrogen and oxygen atoms.

    • hba_count = Lipinski.NumHAcceptors(mol)

  • Output: Integer counts for HBDs and HBAs.

Causality: This method relies on predefined chemical patterns (SMARTS definitions) to identify donor and acceptor groups. It is extremely fast and suitable for virtual libraries of millions of compounds, but it does not provide information on the strength of the interaction.

For a deeper understanding, more sophisticated methods are employed:

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can calculate the molecular electrostatic potential (MESP) surface.[20][21] This surface shows the electron-rich (negative potential, HBA sites) and electron-poor (positive potential, HBD sites) regions of a molecule, providing a quantitative measure of hydrogen bond strength.[22]

  • Molecular Dynamics (MD): MD simulations model the movement of a drug and its environment (water, protein) over time. This allows for the analysis of the stability, geometry, and dynamics of specific hydrogen bonds, providing a more realistic picture of the interaction.[23]

Experimental Verification Techniques

Experimental data is the ultimate arbiter of a molecule's properties.

  • X-ray Crystallography: This is the "gold standard" for visualizing molecular interactions.[24][25] By determining the three-dimensional structure of a drug bound to its target protein at atomic resolution, it provides unambiguous evidence of specific hydrogen bonds, including their precise lengths and angles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying molecular structure and dynamics in solution.[26][27] Changes in the chemical shift of an N-H proton upon binding to a target can indicate its involvement in a hydrogen bond. Advanced techniques like 1H-15N HMQC can directly detect hydrogen bonds.[26]

  • Infrared (IR) Spectroscopy: The stretching frequency of an N-H bond is sensitive to its environment. When an N-H group acts as a hydrogen bond donor, its stretching frequency in the IR spectrum will shift to a lower wavenumber, providing evidence of the interaction.[23]

Application in Drug Design and Development

A thorough understanding of the HBD/HBA properties of the aminopyrazole scaffold is directly applicable to the drug discovery process.

Structure-Activity Relationship (SAR) Studies

During lead optimization, chemists systematically modify a molecule's structure to improve its activity. Modulating the HBD/HBA count and strength is a key strategy. For example, if a hydrogen bond to a key residue in the target's active site is identified via crystallography, chemists can modify the scaffold to enhance the strength of that interaction, leading to improved potency.[8]

Optimizing ADME Properties

As discussed, balancing properties like solubility and permeability is crucial. If a potent compound has poor permeability, a medicinal chemist might choose to N-substitute the pyrazole ring to remove an HBD, or introduce a group that can form an IMHB to lower the molecule's polarity.[28][29]

Workflow for Integrating HBD/HBA Analysis

The following workflow illustrates how HBD/HBA analysis is integrated into a typical drug discovery pipeline.

Drug_Discovery_Workflow

Conclusion and Future Perspectives

The aminopyrazole scaffold's enduring presence in successful drug molecules is a testament to its versatile and tunable nature. A key element of this versatility lies in its hydrogen bonding capabilities. By understanding the fundamental counts of donors and acceptors across different isomers and, more importantly, how tautomerism and substitution can modulate these properties, drug discovery teams can more effectively navigate the multi-parameter optimization challenge of creating a safe and effective medicine.

Future approaches will likely move beyond simple counts and static pictures. The integration of advanced computational tools to predict hydrogen bond dynamics and the energetic cost of desolvation will provide an even clearer path to designing the next generation of aminopyrazole-based therapeutics. The principles outlined in this guide provide the foundational knowledge required to leverage this powerful scaffold to its fullest potential.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Wikipedia. (2023). Lipinski's rule of five.

  • Slideshare. (n.d.). Lipinskis rules of five for bioavailability.

  • Texas Children's Hospital. (2016). Hydrogen-bonding pairing helps design better drugs to neutralize gut bacterial infections.

  • Benchchem. (n.d.). Tautomerism in substituted 3-aminopyrazoles.

  • Prestat, G., Busca, P., & Fichez, J. (n.d.).
  • TIU Lecture Notes. (2023). Lipinski rule of five.

  • Books. (2023). Chapter 12: Drug–Target Interactions. [URL: Not available]
  • CD ComputaBio. (n.d.). Hydrogen Bond Calculations.

  • Boobbyer, D. N., Goodford, P. J., McWhinnie, P. M., & Wade, R. C. (1989). The role of hydrogen-bonds in drug binding. Journal of medicinal chemistry, 32(5), 1083–1094.

  • The PEP project. (n.d.). How Does a Drug Interact With Its Target? It's All in the Chemistry!

  • Cruciani, G., Crivori, P., Carrupt, P. A., & Testa, B. (2000). The Hydrogen-Bond: computational approaches and applications to drug design. Mini reviews in medicinal chemistry, 2(1), 29-44.

  • Tumulty, J. W., & Cioffi, C. L. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules (Basel, Switzerland), 28(9), 3740.

  • El-Metwaly, N. M. (2023). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 16(5), 104645.

  • ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

  • Royal Society of Chemistry. (n.d.). Quantifying the hydrogen-bond propensity of drugs and its relationship with Lipinski's rule of five. New Journal of Chemistry.

  • Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry.

  • Journal of Chemical Reviews. (n.d.). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches.

  • MDPI. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.

  • Khan, S., & Singh, N. (2010). Optimized Hydrophobic Interactions and Hydrogen Bonding at the Target-Ligand Interface Leads the Pathways of Drug-Designing. PloS one, 5(8), e12029.

  • Reva, I., Lapinski, L., & Fausto, R. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules (Basel, Switzerland), 26(14), 4272.

  • ResearchGate. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [URL: Not available]
  • PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

  • PubMed. (2019). High-throughput hydrogen bond strength calculation and its applications in optimizing drug ADME properties.

  • ResearchGate. (n.d.). Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue.

  • Arabian Journal of Chemistry. (n.d.). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agent.

  • ResearchGate. (n.d.). ADME Properties and Their Dependence on Physicochemical Properties. [URL: Not available]
  • Sanna, M., Meleddu, R., & Distinto, S. (2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules (Basel, Switzerland), 25(22), 5438.

  • Holschbach, M. H., Begtrup, M., & Elguero, J. (2003). Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. The Journal of organic chemistry, 68(23), 8875–8883.

  • Kuprov, I., & Claridge, T. D. (2012). Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. Journal of the American Chemical Society, 134(42), 17436-17439.

  • ACS Publications. (2003). ADME Evaluation in Drug Discovery. 3. Modeling Blood-Brain Barrier Partitioning Using Simple Molecular Descriptors.

  • ACS Publications. (2019). Symmetric C···H···C Hydrogen Bonds Predicted by Quantum Chemical Calculations.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

  • Royal Society of Chemistry. (2006). A computational characterization of the hydrogen-bonding and stacking interactions of hypoxanthine. Physical Chemistry Chemical Physics.

  • UniTo. (n.d.). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry.

  • Royal Society of Chemistry. (n.d.). The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study.

  • PhysChem Forum. (n.d.). The Influence of Physicochemical Properties on ADME. [URL: Not available]
  • National Center for Biotechnology Information. (2019). Understanding hydrogen-bonding structures of molecular crystals via electron and NMR nanocrystallography.

  • Books Gateway. (2020). Experimental Methods and Techniques | Understanding Hydrogen Bonds.

  • ResearchGate. (n.d.).
  • kbDNA. (2020). Structural Characterization Methods: NMR, X-Ray Crystallography.

  • MDPI. (2017). Hydrogen Atomic Positions of O–H···O Hydrogen Bonds in Solution and in the Solid State: The Synergy of Quantum Chemical Calculations with 1 H-NMR Chemical Shifts and X-ray Diffraction Methods.

  • SciSpace. (2017). On the Interactions of Fused Pyrazole Derivative with Selected Amino Acids: DFT Calculations.

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.

  • WuXi AppTec. (n.d.). Polarized C-H as Nonconventional Hydrogen Bond Donor.

  • ResearchGate. (n.d.). Hydrogen bond interactions (A, "). [URL: Not available]

Sources

A Technical Guide to the Application of 1-Methyl-5-aminopyrazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile synthetic handles.[1] This guide provides an in-depth technical overview of the 1-methyl-5-aminopyrazole building block, a particularly valuable scaffold in contemporary drug design. We will explore its synthesis, chemical reactivity, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing a robust framework for its strategic deployment in the synthesis of novel therapeutics.

Introduction: The Privileged Status of Pyrazoles in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing rings being especially prominent.[2] Among these, the pyrazole scaffold, a five-membered ring with two adjacent nitrogen atoms, has emerged as a "privileged structure" in drug discovery.[1][3] This status is attributed to its ability to engage in a variety of non-covalent interactions with biological targets, its favorable metabolic profile, and its synthetic tractability.[1] A multitude of approved drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib, feature a pyrazole core, underscoring its therapeutic relevance.[1][4]

The 1-methyl-5-aminopyrazole moiety, in particular, offers a unique combination of features. The N-methylation at the 1-position blocks potential metabolic N-dealkylation and provides a fixed vector for substituent placement, while the 5-amino group serves as a versatile nucleophilic handle for a wide array of chemical transformations.[5] This guide will provide a comprehensive exploration of this powerful building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its effective use. The key physicochemical data for 1-methyl-5-aminopyrazole are summarized below.

PropertyValueSource
CAS Number 1192-21-8[5][6]
Molecular Formula C4H7N3[5]
Molecular Weight 97.12 g/mol [5]
Melting Point 73 °C[7]
Boiling Point 95-96 °C (at 0.5 mmHg)[7]
pKa (basic) 4.16 ± 0.10 (Predicted)[7]
LogP (Octanol/Water) 0.002 (Calculated)[6]
Appearance White to light yellow crystalline powder[7]

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): Chemical shifts (δ) are typically observed at approximately 3.70 ppm (singlet, 3H, CH₃) and 6.64 ppm (singlet, 2H, NH₂).[8]

  • IR Spectroscopy: The presence of the amino group is indicated by characteristic N-H stretching bands.

Synthesis of 1-Methyl-5-aminopyrazole

The most prevalent and efficient method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine.[9] For 1-methyl-5-aminopyrazole, this translates to the reaction between 3-methoxyacrylonitrile and methylhydrazine.

Detailed Synthetic Protocol

This protocol is adapted from a microwave-assisted synthesis, which offers significant advantages in terms of reaction time and yield.[7]

Reaction: 3-Methoxyacrylonitrile + Methylhydrazine → 1-Methyl-5-aminopyrazole

Materials:

  • 3-Methoxyacrylonitrile

  • Methylhydrazine

  • Toluene

  • Acetic Acid

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

  • Brine

Procedure:

  • In a sealed, pressure-rated microwave tube (10 mL), dissolve 3-methoxyacrylonitrile (2.4 mmol) and methylhydrazine (4.7 mmol) in a 4:1 (v/v) mixture of toluene and acetic acid (5 mL).[7]

  • Irradiate the sealed tube with microwaves for 1 hour at 120 °C. The initial power can be set to 100 W.[7]

  • After the reaction is complete, cool the mixture to room temperature using a stream of compressed air.[7]

  • Neutralize the reaction mixture by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[7]

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The product, 1-methyl-5-aminopyrazole, is typically obtained as a light brown solid with a melting point of 71-73 °C.[7]

Causality in Experimental Design:

  • Solvent Choice: The toluene/acetic acid mixture provides a suitable medium for the reaction, with the acetic acid acting as a catalyst for the condensation and cyclization steps.

  • Microwave Irradiation: This technique significantly accelerates the reaction rate, leading to a much shorter reaction time compared to conventional heating.

  • Work-up: The neutralization with NaHCO₃ is crucial to quench the acetic acid. The subsequent extractions and washing steps are standard procedures to isolate and purify the product.

Chemical Reactivity and Derivatization Strategies

The synthetic utility of 1-methyl-5-aminopyrazole stems from the reactivity of its 5-amino group and the pyrazole ring itself. The exocyclic amino group is more nucleophilic than the endocyclic nitrogen atoms, allowing for selective functionalization.[10]

Key Reaction Pathways
  • Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, sulfonyl chlorides, and anhydrides to form the corresponding amides and sulfonamides. These reactions are fundamental for introducing diverse side chains and modulating the physicochemical properties of the molecule.

  • Condensation Reactions: The amino group can undergo condensation with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines. It can also react with β-dicarbonyl compounds to construct fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[10]

  • Coupling Reactions: The amino group can participate in various metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides. This is a powerful method for building complex molecular architectures.

  • Diazotization: The 5-amino group can be converted to a diazonium salt, which can then be subjected to a variety of transformations, including Sandmeyer-type reactions to introduce halogens, cyano groups, or other functionalities.[2]

The following diagram illustrates some of the key derivatization pathways for 1-methyl-5-aminopyrazole.

Reactivity_of_1_Methyl_5_aminopyrazole cluster_reactions Derivatization Reactions main 1-Methyl-5-aminopyrazole amide Amide / Sulfonamide Derivatives main->amide Acyl/Sulfonyl Chloride schiff Schiff Base main->schiff Aldehyde / Ketone fused Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines) main->fused β-Dicarbonyl Compound coupled C-N Coupled Products main->coupled Ar-X, Pd-catalyst caption Key derivatization pathways.

Caption: Key derivatization pathways of 1-methyl-5-aminopyrazole.

Applications in Drug Discovery: Case Studies

The 1-methyl-5-aminopyrazole scaffold is a key component in a number of clinically relevant molecules, particularly in the area of kinase inhibitors for cancer therapy.[11]

Drug/CandidateTherapeutic TargetDisease Area
Erdafitinib FGFRBladder Cancer[1]
Pralsetinib RET Receptor Tyrosine KinaseLung and Thyroid Cancer[1]
Gandotinib (LY2784544) JAK2Myeloproliferative Neoplasms[11]
Drug Development Workflow

The journey from a simple building block like 1-methyl-5-aminopyrazole to a clinical candidate is a complex, multi-step process. The following diagram outlines a typical workflow.

Drug_Discovery_Workflow bb 1-Methyl-5-aminopyrazole (Building Block) synth Synthesis of Compound Library (Derivatization) bb->synth screen High-Throughput Screening (Biological Assays) synth->screen hit Hit Identification screen->hit lead_gen Lead Generation (SAR Studies) hit->lead_gen lead_opt Lead Optimization (ADME/Tox Profiling) lead_gen->lead_opt candidate Preclinical Candidate Selection lead_opt->candidate caption Drug discovery workflow.

Caption: Drug discovery workflow starting from a building block.

Safety and Handling

As with all laboratory chemicals, 1-methyl-5-aminopyrazole should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area, protected from light.[7]

Conclusion

1-Methyl-5-aminopyrazole is a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis, predictable reactivity, and presence in several clinically important molecules make it a key tool for drug discovery professionals.[4][12] A thorough understanding of its properties and reaction pathways, as outlined in this guide, will enable researchers to effectively leverage this scaffold in the design and synthesis of the next generation of therapeutics. The continued exploration of derivatives based on this core is expected to yield novel candidates for a wide range of diseases.[2][13]

References

  • Kumar, S. et al. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry14, 1595-1638 (2018).
  • Gajulapati, V. & Yaddanapudi, V. M. Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry16, 139-155 (2024).
  • Ren, Y. et al. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules30, 431 (2025).
  • Aggarwal, N., Kumar, R. & Singh, P. Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc2011, 276-311 (2011).
  • Bawazir, W. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry10, 63-76 (2020).
  • Xian Modern Chemistry Research Institute. CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole.
  • Moore, J. A. & Hartigan, R. H. 3(5)-aminopyrazole. Organic Syntheses48, 13 (1968).
  • Elnagdi, M. H., Elmoghayar, M. R. H. & Elgemeie, G. E. H. Recent developments in aminopyrazole chemistry. Arkivoc2009, 198-250 (2009).
  • Abu-Rass, H. T. et al. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules30, 423 (2025).
  • Cheméo. Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Cheméo (2023). Available at: [Link].

  • ResearchGate.
  • Garia, M. T. et al. Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals16, 644 (2023).
  • U.S. Environmental Protection Agency. 1-Methyl-5-aminopyrazole Properties. CompTox Chemicals Dashboard (2025).
  • Wang, Y. et al. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry72, 21287-21297 (2024).
  • Gorgani, L. et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules28, 5424 (2023).
  • CymitQuimica. CAS 1192-21-8: 1-Methyl-1H-pyrazol-5-amine. (2024).
  • Al-Mousawi, S. M. et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules28, 6414 (2023).
  • Organic Chemistry Portal. Pyrazole synthesis. (2024).
  • ChemicalBook. 1-Methyl-1H-pyrazol-5-ylamine | 1192-21-8. (2025).
  • Abood, N. A. & Hassan, A. F. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research4, 1772-1781 (2012).
  • International Journal Of Novel Research And Development.
  • Li, W. et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules28, 7098 (2023).
  • ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.. (2024).

Sources

Lipophilicity and LogP Profiling of 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery, optimizing the physicochemical properties of building blocks is as critical as their target affinity. The compound 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine represents a highly versatile heterocyclic scaffold. By fusing a polar, hydrogen-bonding aminopyrazole core with a bulky, lipophilic cyclohexylmethyl appendage, this molecule achieves a delicate balance of aqueous solubility and membrane permeability.

This whitepaper provides a comprehensive technical analysis of its lipophilicity (LogP/LogD), detailing predictive modeling, experimental validation protocols, and its implications for absorption, distribution, metabolism, and excretion (ADME).

Chemical Identity and Structural Causality

The physicochemical behavior of 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine is dictated by the dichotomy of its structural components. Understanding the causality behind its lipophilicity requires isolating these moieties:

  • The Polar Core: The 1-methyl-1H-pyrazol-5-amine moiety is inherently hydrophilic. The unshared electron pair on the C5-amino group donates electron density into the pyrazole ring, making the N2 nitrogen a strong hydrogen bond acceptor (HBA). The amino group itself serves as a hydrogen bond donor (HBD). Baseline fragments, such as 3-ethyl-1-methyl-1H-pyrazol-5-amine, exhibit a highly polar nature with a computed XLogP3 of approximately 0.7[1].

  • The Lipophilic Appendage: The addition of the cyclohexylmethyl group at the C3 position introduces a massive aliphatic hydrophobic surface area. This non-polar bulk disrupts the aqueous hydration shell, thermodynamically driving the molecule into lipid-rich environments.

Table 1: Predicted Physicochemical Properties
PropertyValueCausality / Derivation
Molecular Formula C₁₁H₁₉N₃Core (C₄H₆N₃) + Appendage (C₇H₁₃)
Molecular Weight 193.29 g/mol Optimal for fragment-based drug design (MW < 300)
Topological Polar Surface Area ~43.8 ŲDerived from the aminopyrazole core[1]
Hydrogen Bond Donors (HBD) 1Primary amine (-NH₂) at C5
Hydrogen Bond Acceptors (HBA) 2Pyrazole N2 and amine nitrogen
Predicted XLogP3 3.2 ± 0.2Core (~ -0.3) + Cyclohexylmethyl (~ +3.5)

Predictive Modeling of Lipophilicity

Transitioning from structure to a quantifiable LogP value relies on fragment-based additive modeling. According to , the partition coefficient is the sum of the hydrophobic contributions of individual structural fragments.

The unsubstituted 1-methyl-1H-pyrazol-5-amine core is highly water-soluble, with an estimated intrinsic LogP of -0.3. However, the cyclohexyl ring contributes a substantial hydrophobic constant (


), and the bridging methylene (-CH₂-) adds an additional 

. The resulting predicted LogP of ~3.2 places the molecule squarely within the optimal "druglike" zone (LogP 1–5). This ensures sufficient lipophilicity to cross the phospholipid bilayer without being so hydrophobic as to cause aggregation or high plasma protein binding.

Experimental Determination Protocols

To transition from predicted models to empirical data, lipophilicity must be experimentally validated. The two gold-standard methodologies are the Shake-Flask Method () and the HPLC Method (). Below are self-validating protocols for both approaches.

Shake-Flask Method (Direct Measurement)

This method relies on the thermodynamic equilibration of the compound between two immiscible phases.

Step-by-Step Methodology:

  • Phase Saturation: Stir n-octanol and HPLC-grade water together for 24 hours at 25°C to ensure mutual saturation.

  • Compound Preparation: Dissolve precisely 1.0 mg of 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine in 1.0 mL of the saturated n-octanol phase.

  • Equilibration: Combine the octanol solution with 1.0 mL of saturated water in a glass centrifuge tube. Agitate mechanically at 25°C ± 1°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure sharp phase boundaries.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using HPLC-UV (detection at ~254 nm).

  • Validation: Calculate LogP using the formula:

    
    . The experiment must be performed in triplicate, and the variance between runs must be < 0.1 log units to validate the system.
    

ShakeFlask_Workflow N1 Compound Preparation (3-(Cyclohexylmethyl)...) N3 Equilibration (Shake-Flask at 25°C) N1->N3 Add to system N2 Phase Saturation (Octanol & Water) N2->N3 Mutual saturation N4 Phase Separation (Centrifugation) N3->N4 24h equilibrium N5 Quantification (HPLC-UV/MS) N4->N5 Aliquot extraction N6 LogP Calculation (Ratio of Concentrations) N5->N6 Peak area integration

Shake-flask experimental workflow for LogP determination.
HPLC Method (OECD 117)

For higher throughput, the HPLC method correlates the retention time of the analyte on a reverse-phase column with its lipophilicity. This is a self-validating system because it requires a calibration curve built from reference compounds to prove the linear relationship between retention and hydrophobicity.

Step-by-Step Methodology:

  • Column Selection: Use a standard C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mobile phase of Methanol/Water (75:25 v/v) buffered to pH 7.4 (using phosphate buffer) to ensure the aminopyrazole remains in its neutral state (LogD ≈ LogP).

  • Calibration: Inject a suite of reference compounds with known LogP values (e.g., Aniline LogP=0.9, Benzyl alcohol LogP=1.1, Toluene LogP=2.7, Chlorobenzene LogP=2.8, Naphthalene LogP=3.6).

  • Capacity Factor Calculation: Determine the capacity factor (

    
    ) for each reference using 
    
    
    
    , where
    
    
    is the retention time and
    
    
    is the dead time (measured with thiourea).
  • Regression Analysis: Plot

    
     vs. known LogP to generate a linear regression equation (
    
    
    
    required for validation).
  • Analyte Injection: Inject 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine, determine its

    
    , and interpolate its precise LogP from the calibration curve.
    

Implications for ADME and Drug Discovery

The calculated LogP of ~3.2 for this specific scaffold has profound implications for its pharmacokinetic profile when utilized as a building block in medicinal chemistry.

ADME_Impact L LogP ≈ 3.2 Optimal Lipophilicity A Absorption High Intestinal Permeability L->A Facilitates D Distribution Moderate Volume of Distribution L->D Drives M Metabolism CYP450 Vulnerability (Cyclohexyl) L->M Increases E Excretion Hepatic Clearance Dominant L->E Dictates

Impact of LogP on the ADME profile of the aminopyrazole derivative.
  • Absorption: With a LogP of 3.2 and a TPSA of ~43.8 Ų, the molecule is highly permeable across the intestinal epithelium, predicting excellent oral bioavailability via passive diffusion.

  • Distribution: The lipophilic cyclohexyl group drives partitioning into lipid-rich tissues, suggesting a moderate to high volume of distribution (Vd) and a strong potential for crossing the blood-brain barrier (BBB) if developed into a CNS-active drug.

  • Metabolism: The primary metabolic liability is the cyclohexyl ring, which is highly susceptible to aliphatic hydroxylation by Cytochrome P450 enzymes (particularly CYP3A4). The resulting hydroxylated metabolites will have significantly lower LogP values, facilitating rapid renal clearance.

Conclusion

3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine is a structurally optimized building block. By strategically appending a lipophilic cyclohexylmethyl group to a polar aminopyrazole core, chemists can achieve a LogP of approximately 3.2. This strikes an ideal balance, fulfilling while providing a versatile, cell-permeable handle for further functionalization in advanced drug discovery campaigns.

References

  • OECD (2004) . Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • OECD (1995) . Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • National Center for Biotechnology Information (PubChem) . Compound Summary for CID 15135782, 3-ethyl-1-methyl-1H-pyrazol-5-amine. URL:[Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971) . Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. URL:[Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001) . Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

Sources

Methodological & Application

Application Note: Advanced Amide Coupling Strategies for 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amide bond formation is a cornerstone of drug development and synthetic chemistry. However, coupling carboxylic acids with sterically hindered and electronically deactivated heteroaromatic amines—such as 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine —presents significant synthetic hurdles. Standard coupling reagents (e.g., EDC/HOBt) often result in poor conversions or require harsh conditions that risk epimerization of chiral centers.

This application note provides a field-proven, self-validating methodological guide for achieving high-yielding amide couplings with this specific pyrazol-5-amine. By leveraging highly electrophilic uronium salts (HATU) or phosphonic anhydrides (T3P), chemists can overcome the inherent nucleophilic deficiencies of the substrate.

Mechanistic Insights & Causality in Reagent Selection

To design an effective coupling protocol, one must first understand the physicochemical barriers imposed by the substrate:

  • Electronic Deactivation: The lone pair of electrons on the exocyclic 5-amino group is partially delocalized into the electron-deficient pyrazole ring. This resonance stabilization reduces the nucleophilicity of the amine, making it behave more like a deactivated aniline than a standard aliphatic amine[1]. Furthermore, prototropic annular tautomerism can influence reaction pathways, though the 1-methyl group in this substrate locks the tautomeric form, isolating the deactivation effect to the resonance of the 5-amino group[2].

  • Steric Hindrance: The presence of the 1-methyl group directly adjacent to the 5-amino position creates a rigid steric shield. When a carboxylic acid is activated as a bulky intermediate, the approach trajectory of the amine is physically impeded.

  • Lipophilicity: The 3-cyclohexylmethyl group significantly increases the overall lipophilicity of the molecule. This can cause solubility mismatches in highly polar aprotic solvents (like DMF) if the carboxylic acid partner is highly polar, necessitating optimized solvent mixtures[3].

Causality of Reagent Choice: Because of these barriers, standard carbodiimides fail to drive the reaction to completion.

  • HATU / DIPEA: HATU generates an OAt (7-azabenzotriazole) active ester. The critical advantage here is the neighboring group effect . The nitrogen atom in the pyridine ring of the OAt ester forms a hydrogen bond with the incoming 5-aminopyrazole, pre-organizing the transition state and accelerating the nucleophilic attack despite the steric crowding from the 1-methyl group[4].

  • T3P / Pyridine: For scale-up operations or substrates highly prone to epimerization, T3P (Propylphosphonic anhydride) is the reagent of choice. It forms a highly reactive mixed anhydride while generating exclusively water-soluble byproducts, which simplifies downstream purification and avoids the toxicity associated with uronium salts.

Quantitative Comparison of Coupling Reagents

The following table summarizes the expected performance of various coupling strategies when applied to 1-substituted pyrazol-5-amines.

Coupling ReagentActivation IntermediateRelative ReactivityEpimerization RiskRecommended TempTypical Yield
EDC / HOBt OBt EsterLowLow25–50 °C20–40%
HATU / DIPEA OAt EsterVery HighModerate25 °C75–95%
T3P / Pyridine Mixed AnhydrideHighVery Low25–80 °C70–90%
Oxalyl Chloride Acid ChlorideExtremeHigh0–25 °C60–85%

Workflow & Mechanistic Pathway

The diagram below illustrates the self-validating mechanistic pathway for HATU-mediated coupling, highlighting the critical pre-organization step that overcomes the steric hindrance of the 1-methyl group.

AmideCoupling Acid Carboxylic Acid + DIPEA HATU HATU Addition (Activation) Acid->HATU Deprotonation ActiveEster OAt Active Ester Intermediate HATU->ActiveEster Loss of PF6- Coupling Nucleophilic Attack (H-Bond Directed) ActiveEster->Coupling Pre-organization Amine 3-(Cyclohexylmethyl)-1-methyl -1H-pyrazol-5-amine Amine->Coupling Slow Addition Product Target Amide + HOAt + TMU Coupling->Product Tetrahedral Collapse

Mechanistic pathway of HATU-mediated amide coupling with 5-aminopyrazole.

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols incorporate In-Process Controls (IPCs) that create a self-validating system. Do not proceed to subsequent steps until the IPC criteria are met.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best for rapid library synthesis and highly hindered aliphatic/aryl carboxylic acids.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (to reach 0.2 M concentration)[3].

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Stir the mixture at room temperature for 10 minutes.

    • Self-Validation Checkpoint 1 (IPC): Analyze an aliquot via LC-MS. You must observe the complete disappearance of the carboxylic acid mass and the appearance of the OAt active ester intermediate[4]. If unreacted acid remains, extend the activation time.

  • Coupling: Add 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine (1.1 equiv) as a solution in a minimal amount of anhydrous DMF.

  • Reaction: Stir at room temperature for 2 to 12 hours.

    • Self-Validation Checkpoint 2 (IPC): Monitor via LC-MS. The reaction is complete when the OAt ester mass is consumed and the target amide mass plateaus.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes).

    • Wash sequentially with 5% aqueous LiCl (3 × 5 volumes) to selectively partition the DMF into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (2 × 5 volumes) to remove the acidic HOAt byproduct.

    • Wash with 10% aqueous Citric Acid (1 × 5 volumes). Note: Citric acid is chosen over 1M HCl to remove excess DIPEA without protonating the weakly basic pyrazole product, preventing yield loss into the aqueous layer.

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: T3P-Mediated Coupling (Scale-up / Epimerization-Sensitive)

Best for chiral carboxylic acids (e.g., N-protected amino acids) and multi-gram scale-up.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine (1.0 equiv) in anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (0.2 M).

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv). Stir for 5 minutes.

  • Activation: Dropwise, add T3P (50% solution in Ethyl Acetate, 1.5 equiv).

  • Reaction: Heat the mixture to 60 °C for 12–24 hours. The elevated temperature is required to overcome the activation energy barrier of the deactivated 5-aminopyrazole.

    • Self-Validation Checkpoint (IPC): TLC (typically 50% EtOAc/Hexanes) should show the disappearance of the amine (visualized by ninhydrin or UV) and the emergence of a less polar product spot.

  • Workup: Cool to room temperature. Wash the organic layer with water (2 × 5 volumes), saturated aqueous NaHCO₃ (2 × 5 volumes), and brine. Dry over Na₂SO₄, filter, and concentrate. The water-soluble T3P byproducts are completely removed during the aqueous washes, often yielding a product pure enough to bypass column chromatography.

References

  • 3 - RSC Advances[3]

  • 4 - Current Chemistry Letters[4] 3.1 - National Institutes of Health (PMC)[1] 4.2 - Molecules (MDPI / SciSpace)[2]

Sources

Application Notes and Protocols: Leveraging 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are fundamental regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets.[2] Within the landscape of kinase inhibitor discovery, certain chemical structures, known as "privileged scaffolds," have emerged as particularly fruitful starting points for the development of potent and selective inhibitors.[3] The pyrazole ring is a prominent example of such a scaffold, forming the core of numerous clinically successful kinase inhibitors.[1][3][4]

The utility of the pyrazole moiety lies in its ability to form key hydrogen bond interactions with the hinge region of the kinase active site, a critical feature for ATP-competitive inhibition.[3] Its versatile chemistry allows for the introduction of various substituents at different positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5][6] This document provides a comprehensive guide for researchers on how to approach the characterization of novel kinase inhibitors built upon a pyrazole core, using the representative, albeit novel, compound 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine as a working example.

These application notes will detail established and robust methodologies for determining the inhibitory potential of such compounds, from initial biochemical screening to validation in cell-based models. The focus will be on explaining the "why" behind experimental choices, ensuring a thorough understanding of the principles and empowering researchers to design and execute their own validation cascades.

Section 1: Initial Biochemical Characterization of Kinase Inhibition

The first step in evaluating a novel pyrazole-based compound is to determine its ability to inhibit the enzymatic activity of target kinases in a purified, cell-free system. This provides a direct measure of the compound's potency and is crucial for initial hit validation and lead optimization. Two widely used and robust methods for this are the ADP-Glo™ Kinase Assay and the LanthaScreen® Eu Kinase Binding Assay.

Determining Enzymatic Inhibition using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[7][8] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal.[7]

Objective: To determine the IC50 value of 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine against a panel of selected kinases.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)[9]

  • 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine (or test compound)

  • DMSO (Dimethyl sulfoxide)

  • 384-well white assay plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine in DMSO.

    • Perform serial dilutions of the compound stock in DMSO to create a range of concentrations for the IC50 curve (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup (5 µL volume): [9][10]

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (as a vehicle control).

    • Add 2 µL of a 2.5X kinase solution (prepared in 1X kinase buffer).

    • Initiate the reaction by adding 2 µL of a 2.5X substrate/ATP mixture (prepared in 1X kinase buffer). The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at room temperature for 60 minutes.[10]

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

    • Incubate at room temperature for 40 minutes.[9][11]

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.[9]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[9]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Assessing Compound Binding with the LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the kinase active site.[12][13] It utilizes a europium-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP-binding site. When the tracer is bound, FRET occurs. An inhibitor will compete with the tracer for binding, leading to a decrease in the FRET signal.[12]

Objective: To determine the IC50 value of 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine by measuring its binding affinity to a target kinase.

Materials:

  • Tagged kinase of interest

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine (or test compound)

  • DMSO

  • 384-well white or black low-volume assay plates[14]

  • TR-FRET enabled plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine in DMSO as described for the ADP-Glo™ assay.

  • Assay Setup (16 µL final volume): [14]

    • Add 4 µL of 4X diluted compound or DMSO control to the assay plate.

    • Prepare a 2X kinase/antibody mixture in kinase buffer and add 8 µL to each well.[14]

    • Prepare a 4X tracer solution in kinase buffer and add 4 µL to each well to initiate the binding reaction.[14]

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.[12][14]

  • Signal Detection:

    • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.[14]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Biochemical Screening Results

Compound IDTarget KinaseAssay TypeIC50 (nM)
3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amineKinase AADP-Gloe.g., 50
3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amineKinase BADP-Gloe.g., >10,000
3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amineKinase ALanthaScreene.g., 45
Staurosporine (Control)Kinase AADP-Gloe.g., 5

Section 2: Cellular Assays to Validate Kinase Inhibition

While biochemical assays are crucial for determining direct enzymatic inhibition, it is essential to validate these findings in a cellular context. Cell-based assays provide insights into a compound's ability to cross the cell membrane, engage its target in the complex cellular environment, and elicit a biological response.

Assessing Target Engagement via Western Blotting for Phosphoproteins

Many kinases function within signaling pathways, and their activity is often measured by the phosphorylation of their downstream substrates. A reduction in the phosphorylation of a specific substrate upon treatment with an inhibitor is a strong indicator of target engagement. Western blotting is a widely used technique to detect and quantify changes in protein phosphorylation.[15]

Objective: To determine if 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine inhibits the phosphorylation of a downstream substrate of the target kinase in a cellular model.

Materials:

  • Cell line expressing the target kinase and substrate

  • 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine

  • Cell lysis buffer containing protease and phosphatase inhibitors[15][16]

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST, avoid milk as it contains phosphoproteins)[16][17]

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with various concentrations of 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine for a predetermined time. Include a DMSO vehicle control.

    • If the pathway is stimulated, add the appropriate agonist for a short period before lysis.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.[16]

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a standard protein assay (e.g., BCA).

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer.[15]

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.[16]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal (from a stripped and re-probed blot or a parallel blot) or a loading control (e.g., GAPDH).

Measuring Cellular Viability and Proliferation

Inhibiting kinases involved in cell growth and survival pathways should lead to a decrease in cell viability or proliferation. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[18][19][20] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18][19]

Objective: To determine the effect of 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[20]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine for a specified duration (e.g., 72 hours). Include a DMSO vehicle control.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18][21]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20]

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Data Presentation: Cellular Assay Results

Compound IDCell LineAssay TypeEndpointGI50 (µM)
3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amineHCT116 (Colon)MTTViabilitye.g., 0.5
3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amineMCF7 (Breast)MTTViabilitye.g., 1.2
Doxorubicin (Control)HCT116 (Colon)MTTViabilitye.g., 0.08

Visualizations

Experimental Workflow

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays biochem_start Novel Pyrazole Compound (3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine) adp_glo ADP-Glo™ Kinase Assay (Enzymatic Inhibition) biochem_start->adp_glo lantha LanthaScreen® Assay (Binding Affinity) biochem_start->lantha biochem_ic50 Biochemical Potency Profile adp_glo->biochem_ic50 IC50 Value lantha->biochem_ic50 IC50 Value cell_start Validated Hit Compound biochem_ic50->cell_start Proceed with Potent Hits western Western Blot (Phospho-Substrate) cell_start->western mtt MTT Assay (Cell Viability) cell_start->mtt target_engagement target_engagement western->target_engagement Target Engagement cellular_efficacy cellular_efficacy mtt->cellular_efficacy Cellular Efficacy (GI50 Value)

Caption: Workflow for characterizing a novel pyrazole-based kinase inhibitor.

Representative Kinase Signaling Pathway Inhibition

G cluster_pathway Generic Kinase Cascade ext_signal Extracellular Signal receptor Receptor ext_signal->receptor kinase_A Kinase A (Target of Pyrazole Scaffold) receptor->kinase_A kinase_B Kinase B (Downstream Substrate) kinase_A->kinase_B phosphorylates transcription_factor Transcription Factor kinase_B->transcription_factor phosphorylates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response inhibitor 3-(Cyclohexylmethyl)-1-methyl- 1H-pyrazol-5-amine inhibitor->kinase_A inhibits

Caption: Inhibition of a generic kinase signaling pathway by a pyrazole compound.

Conclusion

The 3-aminopyrazole scaffold, exemplified here by 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine, represents a highly promising starting point for the development of novel kinase inhibitors. A systematic and logical progression from biochemical characterization to cellular validation is paramount for successfully identifying and advancing lead candidates. The protocols and guidelines presented in this document provide a robust framework for researchers to evaluate the potential of their own pyrazole-based compounds. By carefully selecting assays, understanding their underlying principles, and meticulously analyzing the data, scientists can effectively navigate the early stages of the drug discovery process and contribute to the development of new targeted therapies.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Gorgan, D. C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Retrieved from [Link]

  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • Stratech. (2019, July 24). Phosphoproteins by Western Blot. Retrieved from [Link]

  • Frontiers. (2020, January 7). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. Retrieved from [Link]

  • PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • MDPI. (2024, April 23). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2009, May 8). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38*. Retrieved from [Link]

  • Nature. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • ACS Publications. (2019, December 20). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Retrieved from [Link]

  • Cell Press. (2021, August 5). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions Involving Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

Aminopyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in drug discovery is attributed to their ability to act as versatile pharmacophores, engaging in a wide range of biological interactions. This has led to their successful application in developing inhibitors for kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases, as well as agents targeting other significant biological pathways.[1][2][3] The functionalization of the aminopyrazole scaffold through nucleophilic substitution reactions is a critical strategy for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of these molecules, making a deep understanding of these reactions paramount for researchers in drug development.[3][4]

This technical guide provides an in-depth exploration of nucleophilic substitution reactions on aminopyrazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with both the theoretical understanding and practical protocols necessary to effectively utilize these reactions in their synthetic endeavors. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for key reactions, and offer insights into troubleshooting and optimization.

Understanding the Nucleophilic Landscape of Aminopyrazoles

The reactivity of aminopyrazole derivatives in nucleophilic substitution reactions is governed by the electronic properties of the pyrazole ring and the nature of its substituents. The pyrazole ring itself is an electron-rich aromatic system, but the presence of the amino group and other substituents can significantly influence the electron density at various positions. The key sites for nucleophilic attack are the nitrogen atoms of the pyrazole ring (N1 and N2), the exocyclic amino group, and the carbon atoms of the pyrazole ring, particularly when activated by a suitable leaving group.[5][6]

The regioselectivity of these reactions is a crucial consideration. The N1 and N2 positions of the pyrazole ring, for instance, exhibit different nucleophilicities depending on steric hindrance and the electronic nature of the substituents.[5][6] Similarly, the exocyclic amino group can compete with the ring nitrogens for electrophiles. Understanding these nuances is essential for designing selective and high-yielding synthetic routes.

Caption: Nucleophilic sites on a generic 5-aminopyrazole scaffold.

Key Nucleophilic Substitution Reactions and Protocols

This section details protocols for three critical classes of nucleophilic substitution reactions involving aminopyrazole derivatives: N-Arylation, N-Alkylation, and Nucleophilic Aromatic Substitution (SNAr) on the pyrazole ring.

N-Arylation of Aminopyrazoles via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, enabling the synthesis of N-aryl aminopyrazoles.[7] This reaction is widely used in pharmaceutical development due to its broad substrate scope and functional group tolerance.[8]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Ligands with bulky, electron-rich phosphines, such as XPhos, are often employed to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[9][10]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or potassium hydroxide (KOH) is required to deprotonate the aminopyrazole, generating the active nucleophile.[9][10]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aminopyrazole, aryl halide, and ligand in an oven-dried flask. B Add palladium precursor and base. A->B C Add anhydrous solvent under inert atmosphere. B->C D Heat the reaction mixture (typically 80-110 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench the reaction. E->F G Extract the product with an organic solvent. F->G H Purify by column chromatography. G->H

Caption: General workflow for Buchwald-Hartwig N-arylation.

Protocol: N-Arylation of 3-Amino-1H-pyrazole with 4-Bromotoluene

Materials:

  • 3-Amino-1H-pyrazole

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add 3-amino-1H-pyrazole (1.0 mmol), 4-bromotoluene (1.2 mmol), XPhos (0.04 mmol), and Pd(OAc)₂ (0.02 mmol).

  • Seal the flask with a septum and purge with argon for 10 minutes.

  • Add NaOt-Bu (1.4 mmol) to the flask under a positive pressure of argon.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-arylated aminopyrazole.

ParameterConditionRationale
Catalyst Loading 1-5 mol% PdBalances reaction efficiency with cost.
Ligand Bulky, electron-rich phosphinesPromotes efficient catalytic turnover.[9]
Base Strong, non-nucleophilicEnsures deprotonation of the amine.[10]
Solvent Anhydrous, aproticPrevents catalyst deactivation.
Temperature 80-120 °CProvides sufficient energy for the catalytic cycle.
N-Alkylation of Aminopyrazoles

N-alkylation is a fundamental transformation for introducing alkyl substituents onto the nitrogen atoms of the aminopyrazole core. This reaction typically proceeds via an SN2 mechanism and the regioselectivity can be influenced by the reaction conditions.[11][12]

Causality Behind Experimental Choices:

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used to deprotonate the pyrazole nitrogen, which is generally more acidic than the exocyclic amino group.[12] The choice of cation can influence the regioselectivity.[13]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used to dissolve the reactants and facilitate the SN2 reaction.

  • Alkylating Agent: A variety of alkyl halides (iodides, bromides, chlorides) or other electrophiles can be used. Alkyl iodides are generally the most reactive.

Protocol: N1-Alkylation of 3-Methyl-1H-pyrazol-5-amine

Materials:

  • 3-Methyl-1H-pyrazol-5-amine

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 3-methyl-1H-pyrazol-5-amine (1.0 mmol) and potassium carbonate (1.5 mmol).

  • Add DMF (5 mL) and stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, pour the reaction mixture into ice-water (20 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the N1-alkylated product.

ParameterConditionRationale
Base K₂CO₃, Cs₂CO₃Deprotonates the more acidic pyrazole N-H.[12]
Solvent DMF, MeCNPolar aprotic solvent favors SN2 reaction.
Temperature Room temperature to 60 °CMild conditions are often sufficient.
Alkylating Agent Alkyl iodide > Alkyl bromideReactivity trend for SN2 reactions.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazoles

When the pyrazole ring is substituted with a good leaving group, such as a halogen, and activated by an electron-withdrawing group, it can undergo nucleophilic aromatic substitution (SNAr).[14] This reaction provides a direct method for introducing nucleophiles onto the pyrazole carbon framework.

Causality Behind Experimental Choices:

  • Substrate: The pyrazole must contain a halogen (e.g., Cl, F) and an electron-withdrawing group (e.g., nitro, cyano, formyl) to activate the ring towards nucleophilic attack.[14]

  • Nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed.

  • Solvent and Base: The reaction is often carried out in a polar aprotic solvent in the presence of a base to deprotonate the nucleophile if necessary. In some cases, the amine nucleophile can act as its own base.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination A Nucleophile attacks the electron-deficient carbon B Formation of a Meisenheimer complex (stabilized intermediate) A->B Slow, rate-determining C Loss of the leaving group (halide) B->C Fast D Restoration of aromaticity and formation of the product C->D

Caption: General mechanism of an SNAr reaction.

Protocol: SNAr of 5-Chloro-4-formyl-1-phenyl-1H-pyrazole with Morpholine

Materials:

  • 5-Chloro-4-formyl-1-phenyl-1H-pyrazole

  • Morpholine

  • Triethylamine (TEA)

  • Ethanol

Procedure:

  • To a round-bottom flask, add 5-chloro-4-formyl-1-phenyl-1H-pyrazole (1.0 mmol) and ethanol (10 mL).

  • Add morpholine (1.2 mmol) and triethylamine (1.5 mmol) to the solution.

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the desired substituted aminopyrazole.[15]

ParameterConditionRationale
Substrate Halopyrazole with EWGEWG activates the ring for nucleophilic attack.[14]
Nucleophile Primary/secondary amines, etc.A wide range of nucleophiles can be used.
Base TEA, K₂CO₃ (optional)Neutralizes the generated HX.
Solvent Polar (e.g., EtOH, DMF)Stabilizes the charged intermediate.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Buchwald-Hartwig Amination - Inactive catalyst- Impure reagents or solvent- Sterically hindered substrates- Use a pre-catalyst or activate the catalyst in situ.- Ensure all reagents and solvents are anhydrous.- Screen different ligands and reaction temperatures.[16]
Poor Regioselectivity in N-Alkylation - Competing nucleophilicity of N1 and N2- Reaction conditions- Change the base and cation (e.g., from K⁺ to Cs⁺).[13]- Vary the solvent polarity.- Protect one of the nitrogen atoms if necessary.[17]
No Reaction in SNAr - Insufficiently activated pyrazole ring- Poor leaving group- Weak nucleophile- Use a substrate with a stronger electron-withdrawing group.- Switch to a better leaving group (F > Cl > Br > I).- Use a stronger nucleophile or more forcing reaction conditions (higher temperature).[18]
Side Product Formation - Over-reaction (e.g., dialkylation)- Competing reaction pathways- Use a stoichiometric amount of the limiting reagent.- Optimize reaction time and temperature.- Consider a protecting group strategy.

Conclusion

Nucleophilic substitution reactions are indispensable tools for the synthesis and functionalization of aminopyrazole derivatives. A thorough understanding of the underlying mechanisms, careful selection of reaction conditions, and systematic optimization are key to achieving desired outcomes. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the pharmaceutical and chemical sciences, facilitating the development of novel aminopyrazole-based molecules with significant therapeutic potential.

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Yin, J., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(23), 15816-15833. [Link]

  • Zhang, C., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(10), 1963-1969. [Link]

  • Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 489. [Link]

  • Kucharek, M., & Danel, A. (2021). Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction. Chemistry of Heterocyclic Compounds, 57(6), 553-559. [Link]

  • El-Shehry, M. F., et al. (2023). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 16(1), 104412. [Link]

  • Hassan, A. A., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry, 75(3), 195-207. [Link]

  • Kour, S., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 28(17), 2865-2869. [Link]

  • Shawali, A. S., et al. (2014). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. Journal of Heterocyclic Chemistry, 51(S1), E237-E244. [Link]

  • Al-Omran, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-90. [Link]

  • Kucharek, M., & Danel, A. (2021). PALLADIUM-CATALYZED AMINO GROUP ARYLATION OF 1,3-DISUBSTITUTED 1H-PYRAZOL-5-AMINE BASED ON BUCHWALD–HARTWIG REACTION. Chemistry of Heterocyclic Compounds, 57(6), 553-559. [Link]

  • Hassan, A. A., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. ZORA. [Link]

  • Gontcharov, A. V., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9582-9590. [Link]

  • Elmaati, T. M. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]

  • Elmaati, T. M. A. (2009). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Jensen, K. (2008). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Gredic, M., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Wang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10795-10804. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Saito, N., et al. (2021). Directed nucleophilic aromatic substitution reaction. ChemRxiv. [Link]

  • Guda, M. R., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Rios-Lombardía, N., & Morán-Valle, H. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 994-1029. [Link]

  • Khan, I., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3127. [Link]

  • AZC. (2018). Pyrazole. SlideShare. [Link]

  • Guda, M. R., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2020). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC, 2020(i), 324-361. [Link]

  • Wang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10795-10804. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Dabrock, S., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962. [Link]

  • RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. [Link]

  • Fors, B. P., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters, 14(7), 1744-1747. [Link]

  • Gomes, M. N., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5183. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclohexylmethyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Steric Challenge

Welcome to the technical support center dedicated to the synthesis of sterically hindered pyrazoles, with a specific focus on those bearing the cyclohexylmethyl substituent. The synthesis of polysubstituted pyrazoles is a cornerstone in medicinal chemistry and drug development, with the pyrazole core being a privileged scaffold in numerous FDA-approved drugs.[1] However, the introduction of bulky, sterically demanding groups like cyclohexylmethyl presents significant synthetic challenges that can lead to low yields, undesired side products, or complete reaction failure.

The cyclohexylmethyl group, while seemingly a simple alkyl substituent, imposes considerable steric bulk due to its non-planar, conformationally flexible cyclohexane ring. This bulk can impede the necessary bond formations during the critical cyclization step of pyrazole synthesis, most notably in classical methods like the Knorr synthesis. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate and overcome these steric barriers in your research.

Frequently Asked Questions (FAQs)

Q1: Why is my Knorr pyrazole synthesis failing when using a 1,3-diketone with a cyclohexylmethyl group?

A1: The Knorr synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is highly sensitive to steric effects. The bulky cyclohexylmethyl group, when positioned adjacent to one of the carbonyls (at the C2 position of the diketone), can physically block the approach of the hydrazine nucleophile. Even if the initial condensation to form a hydrazone intermediate occurs, the subsequent intramolecular cyclization is often the rate-limiting and failing step. The steric strain involved in forming the five-membered ring with such a large substituent is significant. In some cases, the reaction may stall at the more stable hydrazone intermediate or proceed through alternative pathways leading to undesired byproducts.[2]

Q2: I'm observing a mixture of regioisomers. How can I control the regioselectivity?

A2: The formation of regioisomers is a classic problem when using unsymmetrical 1,3-diketones or substituted hydrazines.[2] The outcome is a battle between electronic and steric factors. To control it:

  • Leverage Steric Hindrance: Use the bulky cyclohexylmethyl group to your advantage. The initial nucleophilic attack of the hydrazine will preferentially occur at the less sterically hindered carbonyl carbon. By strategically placing your cyclohexylmethyl group on either the hydrazine or the dicarbonyl, you can direct the formation of a single regioisomer.[2][3]

  • Modify the Dicarbonyl Component: A highly effective strategy is to use a 1,3-dicarbonyl surrogate where the two electrophilic centers have different reactivity. Using a β-enaminone, for example, makes one position significantly more reactive, forcing the reaction to proceed with high regio-control.[3]

  • Control the pH: Reaction pH can dictate which nitrogen atom of the substituted hydrazine is more nucleophilic. Acidic conditions may favor one isomer, while basic conditions can favor the other.[2] For instance, Gosselin et al. found that using aryl hydrazine hydrochlorides in aprotic dipolar solvents like DMF or N,N-dimethylacetamide gave excellent results and high regioselectivity.[4][5]

Q3: Are there alternative synthetic methods that are more tolerant of bulky substituents?

A3: Yes. When classical methods fail, exploring alternative pathways is crucial. Several modern synthetic strategies are better suited for sterically demanding substrates:

  • 1,3-Dipolar Cycloadditions: These reactions, such as the reaction of a nitrile imine (often generated in situ from a hydrazonoyl halide) with an alkyne, can be highly regioselective and tolerant of bulky groups.[3] This approach builds the pyrazole ring through a different mechanistic pathway that can be less sensitive to the steric hindrance that plagues condensation reactions.

  • Multi-Component Reactions (MCRs): One-pot, three-component procedures have been developed that show good tolerance for sterically hindered substrates. For example, a procedure involving the condensation of an aromatic aldehyde and tosylhydrazine followed by cycloaddition with a terminal alkyne has proven effective.[6]

  • Metal-Catalyzed Syntheses: Various transition-metal-catalyzed methods, including those using copper, rhodium, or palladium, have been developed.[6][7] These reactions often proceed under mild conditions and can offer unique reactivity patterns that overcome steric barriers. For instance, copper-catalyzed cycloaddition reactions have been shown to tolerate sterically demanding groups.[8]

Troubleshooting Guides

Guide 1: Low or No Product Yield

You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows mostly unreacted starting materials or a complex mixture of minor products.

Logical Troubleshooting Workflow

G start Problem: Low/No Yield check_sm Analysis: Any Starting Material (SM) consumed? start->check_sm no_reaction No SM Consumed: Reaction did not initiate check_sm->no_reaction No stalled SM Consumed, No Product: Reaction stalled check_sm->stalled Yes increase_energy Action: Increase Reaction Energy no_reaction->increase_energy Option 1 change_solvent Action: Change Solvent System no_reaction->change_solvent Option 2 check_purity Action: Verify Reagent Purity no_reaction->check_purity Option 3 hydrazone Hypothesis: Stable Hydrazone Intermediate Formed stalled->hydrazone Likely side_reaction Hypothesis: Competing Side Reactions stalled->side_reaction Possible temp Increase Temperature increase_energy->temp mw Use Microwave Irradiation increase_energy->mw force_cyclization Action: Force Cyclization hydrazone->force_cyclization add_catalyst Add Acid/Base Catalyst force_cyclization->add_catalyst change_conditions Isolate & Change Conditions force_cyclization->change_conditions

Caption: Troubleshooting workflow for low-yield pyrazole synthesis.

Detailed Solutions
Issue Underlying Cause & Rationale Recommended Action & Protocol
No Reaction High Activation Energy: The steric hindrance from the cyclohexylmethyl group significantly raises the activation energy for the reaction. Standard conditions may be insufficient to initiate the condensation or cyclization.1. Increase Temperature: Gradually increase the reaction temperature in 10-20°C increments. Monitor closely for decomposition. Raising the temperature to 60°C or higher can often improve yields.[4]2. Use Microwave Irradiation: Microwave heating provides rapid and uniform energy transfer, which can effectively overcome the activation barrier. Reactions that take hours under conventional heating can often be completed in minutes.[9]3. Change Solvent: Switch from a polar protic solvent (e.g., ethanol) to an aprotic dipolar solvent (e.g., DMF, NMP, DMSO). These solvents can better solvate the transition state and may facilitate the reaction.[5][10]
Stalled Reaction Stable Hydrazone Intermediate: The initial condensation may occur, but the subsequent cyclization to form the pyrazole ring is sterically hindered and does not proceed. TLC/LC-MS would show the disappearance of starting materials and the appearance of a new intermediate.1. Add a Catalyst: Introduce a catalytic amount of acid (e.g., acetic acid, p-TsOH) or base to promote the cyclization step.[2]2. Isolate and Resubmit: If possible, isolate the hydrazone intermediate. Then, subject it to more forcing cyclization conditions (higher temperature, different solvent, stronger catalyst) without the original starting materials present.
Low Conversion Poor Reagent Quality or Stoichiometry: Hydrazine and its derivatives can degrade over time. Impurities in the 1,3-dicarbonyl compound can also inhibit the reaction. Incorrect stoichiometry can leave one reactant in excess.1. Use Fresh Reagents: Use a freshly opened bottle of hydrazine or purify it before use. Ensure the purity of your dicarbonyl compound via NMR or other analysis.[2]2. Adjust Stoichiometry: While a 1:1 ratio is typical, using a slight excess (1.1-1.2 equivalents) of the hydrazine can sometimes drive the reaction to completion.[2]
Guide 2: Difficult Product Purification

Your reaction worked, but isolating the pure cyclohexylmethyl-substituted pyrazole from byproducts or starting materials is proving difficult.

Purification Strategies
Problem Technique Protocol & Rationale
Co-eluting Impurities Column Chromatography with Deactivated Silica Pyrazoles, being basic, can interact strongly with acidic silica gel, leading to tailing, poor separation, or even decomposition on the column. Pre-treating the silica can mitigate this.Protocol: Prepare your silica gel slurry as usual, but add 1% triethylamine (Et₃N) relative to the volume of your eluent. This deactivates the acidic sites on the silica, allowing for cleaner elution of your basic pyrazole product.[11]
Product is an Oil or Low-Melting Solid Crystallization via Salt Formation Many pyrazoles that are oils at room temperature can form stable, crystalline salts. This is an excellent method for purification.Protocol: 1. Dissolve the crude product in a suitable organic solvent (e.g., ethanol, isopropanol, acetone).2. Slowly add an equimolar amount of an acid (e.g., HCl in ether, sulfuric acid, or an organic acid like oxalic acid).3. Stir and cool the solution to induce crystallization of the pyrazole salt.[12][13]4. Collect the crystals by filtration. The pure, free-base pyrazole can be regenerated by dissolving the salt in water and neutralizing with a base.[12]
Thermal Instability Recrystallization If the product is sensitive to prolonged exposure to silica gel, recrystallization is a milder alternative.Protocol: Experiment with various solvent systems. A common and effective method is using a binary mixture.1. Dissolve your crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate).2. While hot, slowly add a solvent in which your product is insoluble (e.g., water, hexanes) until the solution becomes faintly turbid.3. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.[11]

Validated Experimental Protocols

Protocol 1: Regioselective Synthesis using an Aprotic Dipolar Solvent

This protocol is adapted from methodologies that have proven effective for achieving high regioselectivity with substituted hydrazines.[4]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation p1 Dissolve 1,3-diketone (1.0 eq) in N,N-dimethylacetamide (DMA) p2 Add arylhydrazine hydrochloride (1.1 eq) p1->p2 r1 Stir at room temperature p2->r1 r2 Monitor progress by TLC/LC-MS (Typically 2-4 hours) r1->r2 w1 Pour mixture into ice-water r2->w1 w2 Extract with ethyl acetate (3x) w1->w2 w3 Dry organic layer (Na₂SO₄), filter, and concentrate w2->w3 w4 Purify by column chromatography or recrystallization w3->w4

Caption: Workflow for regioselective pyrazole synthesis in DMA.

  • Reactant Preparation: In a round-bottom flask, dissolve your cyclohexylmethyl-substituted 1,3-diketone (1.0 mmol) in N,N-dimethylacetamide (DMA, 5 mL).

  • Hydrazine Addition: Add the desired arylhydrazine hydrochloride (1.1 mmol) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting diketone is consumed (typically 2-4 hours).

  • Work-up: Pour the reaction mixture into a beaker containing ice-cold water (50 mL). A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product using one of the methods described in the troubleshooting guide above.

References

  • BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Technical Support.
  • Yadav, G., & Singh, R. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 14(1), 1-35. [Link]

  • Various Authors. (n.d.). Various methods for the synthesis of pyrazole. ResearchGate. [Link]

  • BenchChem. (2025). Troubleshooting low conversion rates in pyrazole synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem Technical Support.
  • Mphahlele, M. J., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13653-13667. [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6593. [Link]

  • Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-216. [Link]

  • ResearchGate. (2024). (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. [Link]

  • Li, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10836-10846. [Link]

  • Bentarfa, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 139. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • Podlewska, S., et al. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 15(1), 1-10. [Link]

  • Massachusetts Institute of Technology. (n.d.). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. DSpace@MIT. [Link]

  • Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5859. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Methyl Pyrazole Isomers. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. BenchChem Technical Support.
  • Cravotto, G., et al. (2007). New "green" approaches to the synthesis of pyrazole derivatives. Molecules, 12(7), 1481-1489. [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance?. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Zhang, M., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. Molecules, 27(10), 3123. [Link]

  • Gomaa, A. M., et al. (2019). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 24(17), 3126. [Link]

  • Google Patents. (2009). WO2011076194A1 - Method for purifying pyrazoles.
  • Walczak, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Molecules, 26(13), 4035. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

Sources

Technical Support Center: Purification & Recrystallization of 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine . This guide is engineered for researchers and drug development professionals, moving beyond basic procedures to explain the physicochemical causality behind each step.

Physicochemical Profiling & Causality

To successfully recrystallize a molecule, you must first understand its structural contradictions.

  • The Core: The 1-methyl-1H-pyrazol-5-amine core is polar, basic, and capable of hydrogen bonding. On its own, this core has a melting point of approximately 71–77 °C[1][2].

  • The Substituent: The addition of a bulky, flexible cyclohexylmethyl group at the 3-position drastically increases the molecule's lipophilicity (logP) and conformational flexibility.

  • The Causality of Failure: This flexibility disrupts the highly ordered hydrogen-bonding network of the pyrazole-amine core, significantly depressing the melting point. When a compound's melting point drops below the boiling point of the solvent—or below the temperature at which supersaturation occurs—it becomes highly prone to "oiling out" (Liquid-Liquid Phase Separation, or LLPS)[3][4]. Furthermore, the electron-rich 5-aminopyrazole system is susceptible to aerobic oxidation, which often manifests as pink or brown discoloration in the crude product[5][6].

Quantitative Solvent Selection Matrix

Selecting the right solvent requires balancing polarity (to dissolve the polar core) and lipophilicity (to accommodate the cyclohexyl group). Avoid aqueous systems (e.g., Ethanol/Water), as the extreme hydrophobicity of the cyclohexyl group will cause immediate oiling out[3].

Solvent SystemBoiling Point (°C)Dielectric Constant (ε)Target Cooling GradientAnti-Solvent Ratio (v/v)Expected Yield (%)Risk of Oiling Out
Ethyl Acetate / Heptane 77.1 (EtOAc)6.020.2 - 0.3 °C/min1:2 to 1:375 - 85%High
Isopropanol (IPA) 82.518.230.1 - 0.2 °C/minN/A (Neat)65 - 75%Medium
Toluene / Hexane 110.6 (Tol)2.380.5 °C/min1:380 - 90%Very High

Self-Validating Recrystallization Protocol

This protocol utilizes an Ethyl Acetate / Heptane system. It is designed as a "self-validating" workflow, meaning each step contains a physical checkpoint to verify success before proceeding.

Step 1: Hot Dissolution & Antioxidant Treatment

  • Action: Suspend 10 g of crude 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine in 20 mL of Ethyl Acetate. Add 0.5 g of activated charcoal (Darco) to adsorb oxidized impurities. Heat to 65 °C under a nitrogen atmosphere.

  • Validation Check: The solution (ignoring the black charcoal) must be completely liquid. If solid material remains, add EtOAc in 2 mL increments until fully dissolved.

Step 2: Hot Filtration

  • Action: Pass the hot mixture rapidly through a pre-warmed Celite pad in a fritted funnel to remove the charcoal and insoluble particulates.

  • Validation Check: The filtrate must be perfectly clear and colorless/pale yellow. If it is cloudy, the solution has cooled too rapidly during filtration; reheat to 65 °C.

Step 3: Cloud Point Titration (Anti-Solvent Addition)

  • Action: While maintaining the filtrate at 60 °C, add hot Heptane dropwise with vigorous stirring until a faint, persistent cloudiness appears (the cloud point). Immediately add 1–2 mL of hot Ethyl Acetate just until the solution clears.

  • Validation Check: The solution must return to a single, transparent liquid phase. If it remains cloudy or forms droplets on the glass, you have induced LLPS. Add more EtOAc until the droplets dissolve.

Step 4: Controlled Nucleation

  • Action: Cool the flask from 60 °C to 45 °C at a strict rate of 0.2 °C/min. If available, add 10 mg of pure seed crystals at 50 °C.

  • Validation Check: Inspect the flask walls. You should see distinct, geometric crystal facets forming. If you see spherical, oily droplets, stop cooling immediately (see Troubleshooting Q1).

Step 5: Isolation

  • Action: Once crystals have formed, cool the suspension to 0 °C in an ice bath for 1 hour. Isolate via vacuum filtration and wash with 10 mL of ice-cold Heptane.

  • Validation Check: The mother liquor should carry away the yellow/brown impurities, leaving off-white to white crystals on the filter paper.

Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the supersaturation temperature of your mixture is higher than the depressed melting point of your compound[4]. The flexible cyclohexylmethyl group makes this highly likely.

  • The Fix: Do not let the oil solidify, as it will trap impurities. Reheat the mixture until it forms a single clear phase. To fix the thermodynamics, you must lower the supersaturation point: either add more primary solvent (EtOAc) to dilute the mixture, or slow your cooling rate to <0.1 °C/min. Seeding the solution just above the cloud point is the most definitive way to force the molecules into a crystal lattice rather than a liquid phase[7].

Q2: The isolated crystals are pink or brown instead of white. Is the compound ruined? A: No, but it is oxidized. The 5-aminopyrazole core is highly electron-rich and readily undergoes aerobic oxidation, forming trace amounts of highly colored azo or quinoid-like impurities[5][6].

  • The Fix: These impurities are difficult to remove by crystallization alone because they co-precipitate. You must intervene during Step 1. Re-dissolve the colored crystals, add activated charcoal, and sparge the solvent with Nitrogen gas to displace dissolved oxygen before heating.

Q3: My recovery yield is below 50%. Where did my product go? A: The highly lipophilic cyclohexyl group makes the molecule exceptionally soluble in organic solvents, even at room temperature.

  • The Fix: If your yield is low, your anti-solvent ratio is too low, or your final temperature is too high. Ensure you are chilling the final slurry to 0 °C (or even -20 °C) for at least an hour before filtration. You can also recover a second crop by concentrating the mother liquor by 50% and repeating the cooling process.

Process Visualizations

Recrystallization Start Crude 3-(Cyclohexylmethyl)- 1-methyl-1H-pyrazol-5-amine Dissolve Dissolve in Hot Solvent (e.g., IPA or EtOAc) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cooling Controlled Cooling (0.1 - 0.5 °C/min) Filter->Cooling Decision Phase Separation Type? Cooling->Decision OilingOut Oiling Out (LLPS) Droplets form Decision->OilingOut Too fast / Impure Crystallization Nucleation Crystals form Decision->Crystallization Optimal FixOil Reheat to single phase Add seed crystals OilingOut->FixOil Isolate Vacuum Filtration & Cold Wash Crystallization->Isolate FixOil->Cooling Retry

Caption: Workflow for recrystallization and troubleshooting liquid-liquid phase separation (oiling out).

Oxidation Amine 5-Aminopyrazole Core (Electron-rich) O2 Aerobic Oxidation (Trace O2 / Light) Amine->O2 N2 Nitrogen Sparging (Displace O2) Amine->N2 Preventative Colored Colored Impurities (Pink/Brown) O2->Colored Charcoal Activated Charcoal (Adsorb impurities) Colored->Charcoal Pure White/Off-white Crystals N2->Pure Preventative Charcoal->Pure

Caption: Mechanism of 5-aminopyrazole oxidation and corrective interventions for color removal.

References

Sources

Addressing oxidative degradation of pyrazole amines during storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Addressing Oxidative Degradation of Pyrazole Amines During Storage

Overview

Aminopyrazoles are highly valued "privileged structures" in drug discovery, frequently serving as critical hinge-binding motifs in kinase inhibitors (e.g., ALK and JAK inhibitors)[1]. However, the electron-rich nature of the pyrazole ring, combined with the electron-donating amine group, renders these scaffolds highly susceptible to oxidative degradation. This technical guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to mitigate oxidation during the storage and handling of pyrazole amines.

Mechanistic Insights: The Causality of Degradation

Why do pyrazole amines degrade so easily? The oxidation of aminopyrazoles typically proceeds via a single-electron transfer (SET) mechanism. Exposure to atmospheric oxygen, ambient light, or trace transition metals (e.g., Fe³⁺) strips an electron from the electron-rich amine, generating a highly reactive radical cation[2]. These radicals are unstable and readily undergo disproportionation or dimerization, frequently resulting in N-N coupled azopyrazoles (azoarenes) or deeply colored polymeric byproducts[3].

Mechanism A Aminopyrazole (Electron-Rich) C Single-Electron Oxidation (Radical Cation Formation) A->C B Trace Metals / O2 / Light B->C D Radical Coupling / Dimerization C->D E Azo-Pyrazoles & Degradation Products (Pink/Brown Discoloration) D->E

Logical pathway of aminopyrazole oxidative degradation via radical intermediates.

Troubleshooting FAQs

Q1: My aminopyrazole stock solutions in DMSO have turned pink or brown over time. What is happening, and can I still use them? A: The discoloration is a hallmark visual indicator of oxidative degradation. The pink/brown hue arises from the formation of conjugated azo-dimers or extended radical networks[2][3]. Causality: DMSO is hygroscopic and can absorb moisture and dissolved oxygen over time. If the solution is discolored, the concentration of your active compound has decreased, and the degradation byproducts may interfere with sensitive biochemical assays or metal-catalyzed downstream coupling reactions. Action: Discard severely discolored solutions. For future stocks, use anhydrous, degassed DMSO and store in single-use aliquots at -80°C.

Q2: How can I stabilize these electron-rich amines for long-term solid storage? A: The most effective way to prevent the amine lone pair from participating in single-electron oxidation is to protonate it or complex it. Causality: Converting the free base into a stable salt (e.g., hydrochloride, trifluoroacetate, or BF3 salt) dramatically reduces the electron density on the nitrogen, shutting down the radical oxidation pathway[4]. If salt formation is not viable for your workflow, the free base must be stored under strictly inert conditions (Argon) in amber vials at -20°C to minimize energy input from light and oxygen exposure.

Q3: I need to perform an amide coupling with a slightly degraded aminopyrazole. How can I recover the pure material? A: Because the degradation products (azo compounds, N-oxides) have different polarity and basicity profiles than the parent aminopyrazole, they can usually be separated using an acid-base extraction (See Protocol 2).

Quantitative Data: Degradation Triggers and Mitigation

The following table summarizes the primary environmental triggers for aminopyrazole degradation, their visual indicators, and corresponding mitigation strategies.

Degradation TriggerMechanistic ConsequenceVisual IndicatorMitigation Strategy
Atmospheric Oxygen Forms peroxy radicals; initiates single-electron transfer.Gradual yellowing of solid.Store under Argon/N₂; use degassed solvents.
Ambient Light (UV/Vis) Photo-oxidation; accelerates radical propagation.Surface discoloration of solids.Store in amber glass vials; wrap in aluminum foil.
Trace Metals (e.g., Fe³⁺) Catalyzes direct oxidation to radical cations[2].Rapid pink/red shift in solution.Use high-purity, metal-free solvents; add EDTA to buffers.
Protic/Hygroscopic Solvents Facilitates proton-coupled electron transfer.Brown precipitation in DMSO/MeOH.Use anhydrous solvents; store over molecular sieves.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific visual and analytical checkpoints, researchers can verify the success of each step during execution.

Workflow Start Incoming Aminopyrazole Check Visual & LC-MS Check (Discolored/Impure?) Start->Check Purify Protocol 2: Acid-Base Extraction / Recovery Check->Purify Yes (Pink/Brown) Solid Protocol 1A: Solid Storage (Argon, Amber Vial, -20°C) Check->Solid No (Pure Solid) Purify->Solid Solution Protocol 1B: Solution Storage (Degassed DMSO, Aliquots, -80°C) Solid->Solution Prepare Assay Stocks

Step-by-step workflow for the inspection, purification, and storage of pyrazole amines.

Protocol 1: Optimal Handling and Storage of Electron-Rich Aminopyrazoles

Part A: Solid Storage

  • Drying: Ensure the synthesized or purchased aminopyrazole is completely dry. Residual solvents (especially water or ethyl acetate) can accelerate degradation. Dry under high vacuum (<0.1 mbar) for at least 12 hours.

  • Packaging: Transfer the solid into an amber glass vial. Causality: Amber glass blocks UV light, preventing photo-induced radical initiation.

  • Inert Atmosphere: Purge the vial with a gentle stream of Argon for 30 seconds. Argon is heavier than air and will blanket the solid, displacing oxygen.

  • Sealing and Storage: Cap tightly, seal the edges with Parafilm, and store at -20°C.

Part B: Solution Storage (for Biological Assays)

  • Solvent Preparation: Use anhydrous, amine-free DMSO. Degas the DMSO by sparging with Argon for 15 minutes prior to use.

  • Dissolution: Prepare the stock solution (e.g., 10 mM) under an inert atmosphere.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 10-50 µL) in opaque microcentrifuge tubes. Self-Validation: The solution should be completely colorless or pale yellow. Any immediate pink hue indicates contaminated or oxygenated solvent.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -80°C. Thaw only once immediately before use; do not refreeze.

Protocol 2: Recovery of Oxidized Aminopyrazoles (Acid-Base Wash)

If an aminopyrazole free base has degraded, this protocol leverages the basicity of the pyrazole amine to separate it from neutral or polymeric degradation products.

  • Dissolution: Dissolve the impure, discolored aminopyrazole in an organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

  • Acid Extraction: Transfer to a separatory funnel. Extract the organic layer with 1.0 M aqueous HCl (3 x 0.5 volumes). Causality: The intact aminopyrazole protonates and moves into the aqueous layer. The azo-dimers and non-basic oxidative byproducts remain in the organic layer.

  • Phase Separation: Discard the colored organic layer. Wash the combined aqueous acidic layers once with fresh Ethyl Acetate to remove residual organic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous Na₂CO₃ or 1.0 M NaOH dropwise until the pH reaches 9-10. Self-Validation: The aqueous solution will turn cloudy as the free base aminopyrazole precipitates or oils out.

  • Recovery: Extract the basic aqueous layer with fresh Ethyl Acetate (3 x 0.5 volumes). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified aminopyrazole.

References

  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. 3

  • Aminopyrazolone free radicals in the hydrogen peroxide oxidation reaction. Voprosy Meditsinskoi Khimii. 2

  • Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development (IJNRD). 1

  • Research could enable assembly line synthesis of prevalent amine-containing drugs. FirstWord Pharma / Science. 4

Sources

Optimizing temperature conditions for aminopyrazole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Temperature Conditions for Aminopyrazole Functionalization Ticket ID: APZ-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Thermal Landscape of Aminopyrazoles

Welcome to the Technical Support Center. You are likely here because aminopyrazoles are deceptively simple scaffolds. While they possess a primary amine (


) and a secondary ring amine (

), their reactivity is governed by a complex tautomeric equilibrium that is highly sensitive to temperature.

In drug discovery (e.g., kinase inhibitors like Crizotinib or Ruxolitinib), controlling where your molecule reacts (Regioselectivity) and how it reacts (Chemospecificity) often comes down to a battle between Kinetic Control (Low T) and Thermodynamic Control (High T) .

This guide provides troubleshooting workflows to navigate these thermal dependencies.

Module 1: Regioselectivity in Ring Formation & Alkylation

The Core Issue

User Report: "I am synthesizing a substituted aminopyrazole from hydrazine and a


-ketonitrile. I need the 5-aminopyrazole isomer, but I keep isolating the 3-aminopyrazole or a mixture."
Technical Diagnosis

The formation of aminopyrazoles via the condensation of hydrazines with 1,3-electrophiles (e.g.,


-ketonitriles) is governed by the attack trajectory of the hydrazine nitrogens.[1][2]
  • Kinetic Control (

    
    ):  The more nucleophilic (substituted) nitrogen attacks the most electrophilic carbon (ketone) first. This typically yields the 5-aminopyrazole .[1]
    
  • Thermodynamic Control (

    
     / Reflux):  The reaction equilibrates.[1] The system seeks the most stable tautomer, which is often the 3-aminopyrazole  (where the substituent is on the nitrogen distal to the amine).
    
Troubleshooting Protocol
VariableCondition for 5-Aminopyrazole (Kinetic)Condition for 3-Aminopyrazole (Thermodynamic)
Temperature

to

Reflux (

in EtOH)
Solvent Ethanol/Methanol (anhydrous)Ethanol/Acetic Acid
Catalyst None or mild baseAcid (promotes equilibration)
Time Short (

hours)
Long (

hours)
Visual Logic: The Regioselectivity Decision Tree

Regioselectivity start Start: Hydrazine + Beta-Ketonitrile decision_temp Reaction Temperature? start->decision_temp low_temp Low Temp (< 0°C) Kinetic Control decision_temp->low_temp Cooling high_temp High Temp (> 60°C) Thermodynamic Control decision_temp->high_temp Heating mech_kinetic Mechanism: Nucleophilic attack by substituted N on Ketone low_temp->mech_kinetic mech_thermo Mechanism: Equilibration to stable tautomer high_temp->mech_thermo prod_5 Major Product: 5-Aminopyrazole mech_kinetic->prod_5 prod_3 Major Product: 3-Aminopyrazole mech_thermo->prod_3

Figure 1: Decision tree for controlling aminopyrazole regioisomerism via temperature.

Module 2: Buchwald-Hartwig Cross-Coupling Optimization

The Core Issue

User Report: "My Pd-catalyzed coupling failed. I heated it to


 to force the reaction, but I only see starting material and Pd-black."
Technical Diagnosis

Aminopyrazoles are challenging coupling partners. The pyridine-like nitrogen (N2) can coordinate to Palladium, poisoning the catalyst.

  • The Temperature Trap: High temperatures (

    
    ) are often required to overcome the activation energy for oxidative addition of aryl chlorides. However, excessive heat destabilizes the active Pd-Ligand complex, leading to catalyst decomposition (Pd-black) before the catalytic cycle completes.
    
  • Ligand Dependency: Modern ligands (e.g., BrettPhos, XPhos) are designed to stabilize the catalyst at higher temperatures, but they have limits.

Optimization Protocol

Step 1: Pre-activation (The "Heat-Cool-Heat" Method) Instead of blasting the reaction with heat immediately, use a pre-activation step to ensure the active catalytic species is formed.

  • Mix: Pd precursor (e.g.,

    
    ) + Ligand + Solvent.
    
  • Heat: Stir at

    
     for 5-10 minutes  to ligate the metal.
    
  • Add: Substrates (Aminopyrazole + Aryl Halide) + Base.[3]

  • Ramp: Increase to reaction temperature (

    
    ).
    

Step 2: Temperature vs. Base Selection Table

BasepKa (approx)Recommended TempApplication

Mild

Good for sensitive functional groups; requires heat.

Moderate

Standard for Suzuki/Buchwald with XPhos.

Strong

Allows lower temperatures ; prevents thermal decomposition but incompatible with esters.
LHMDS Strong/Bulky

Soluble base; good for low-temp couplings.
Visual Logic: The Catalytic Thermal Window

PdCycle cluster_zone Optimal Thermal Window (80-100°C) Pd_Pre Pd Precursor Active_Cat L-Pd(0) Active Catalyst Pd_Pre->Active_Cat Heat (60°C) Activation Ox_Add Oxidative Addition (Ar-X) Active_Cat->Ox_Add Req. Energy Pd_Black Pd Black (Decomposition) Active_Cat->Pd_Black T > 110°C Ligand Dissociation Ox_Add->Active_Cat Catalytic Cycle Completes

Figure 2: The balance between catalyst activation and thermal decomposition in Pd-coupling.

Module 3: The Sandmeyer Reaction (Diazotization)[4]

The Core Issue

User Report: "I tried to convert the amino group to a chloride using


, but the reaction foamed over and the yield was 

."
Technical Diagnosis

Aminopyrazole diazonium salts are notoriously unstable compared to phenyl diazonium salts.

  • Exotherm Risk: The formation of the diazonium salt is exothermic. If the temperature exceeds

    
     , the salt decomposes immediately, releasing nitrogen gas (foaming) and forming phenols or tars.
    
  • Solubility: Aminopyrazoles often form insoluble salts in acid, creating "hot spots" where temperature spikes occur locally.

Critical Protocol: The "Ice-Internal" Method

Do NOT use an external ice bath alone. The heat transfer is too slow for the exotherm of diazotization.

  • Dissolution: Dissolve aminopyrazole in concentrated HCl (or

    
    ).
    
  • Internal Cooling: Add crushed ice directly into the reaction vessel until the internal temperature is

    
    .
    
  • Nitrite Addition: Add

    
     (aq) dropwise via an addition funnel.
    
    • Monitor: Keep internal probe

      
      .
      
    • Stop: If temp rises

      
      , stop addition and add more internal ice.
      
  • Quench/Sandmeyer: Once formed (check starch-iodide paper), transfer the cold diazonium solution into the CuCl/HCl mixture.

    • Note: The copper solution can be at Room Temp or slightly warmed (

      
      ), but the formation step must be frigid.
      

Frequently Asked Questions (FAQ)

Q: My aminopyrazole is not soluble in the solvent at the recommended low temperature. Can I heat it to dissolve? A: No, if you are doing a kinetic control reaction (Module 1). Heating will trigger thermodynamic equilibration.

  • Solution: Use a co-solvent. For alkylations, try DMF or DMSO (maintain

    
    ). For Sandmeyer, the amine will dissolve as the acid salt; if it precipitates, fine suspension is acceptable if stirring is vigorous.
    

Q: Can I use microwave heating for the Buchwald coupling? A: Yes, but be careful. Microwaves heat efficiently but can create superheated pockets.

  • Recommendation: Set the "Power Max" to medium and use simultaneous air-cooling to prevent temperature overshoot. Cap the temperature at

    
     for 30 minutes.
    

Q: I need to N-alkylate the ring nitrogen (N1), not the exocyclic amine. What temperature? A: Use Room Temperature (


)  with a mild base (

) in DMF.
  • Reasoning: The ring nitrogen (N1) is the most acidic site. High temperatures (

    
    ) promote alkylation of the exocyclic amine (thermodynamic product) or poly-alkylation.
    

References

  • Regioselective Synthesis of Aminopyrazoles Source: BenchChem Technical Guides Title: A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles
  • Buchwald-Hartwig Optimization Source: WuXi AppTec Chemical Insights Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Sandmeyer Reaction Protocol

    • Source: Organic Syntheses[4][5][6]

    • Title: 3(5)
    • URL:[Link]

  • Deaminative Chlorination (Modern Altern

    • Source: N
    • Title: Deaminative chlorination of aminoheterocycles[7]

    • URL:[Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine

[1][2][3][4]

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine , a specific aminopyrazole scaffold often utilized in kinase inhibitor discovery and fragment-based drug design.[1][2][3]

The primary analytical challenge with this molecule is not merely peak assignment, but regioisomeric differentiation .[4] The synthesis of substituted aminopyrazoles frequently yields a mixture of the desired 1,3-isomer and the unwanted 1,5-isomer.[3][5] Standard low-resolution NMR is often insufficient to distinguish these without specific mechanistic insight.[1][2][3] This guide compares the performance of standard 1D 1H NMR against advanced 2D NOESY techniques and alternative solvent systems to establish a self-validating structural confirmation protocol.

Structural Analysis & Theoretical Assignment

Before experimental acquisition, a rigorous prediction of the chemical environment is required to validate the raw data.[4]

The Molecule[5][6][7][8][9][10][11][12][13][14]
  • Core: 1-Methyl-1H-pyrazol-5-amine[1][2][3][6]

  • Substituent: Cyclohexylmethyl group at position 3.[2][3]

  • Formula: C₁₁H₁₉N₃[1][2][7]

  • MW: 193.29 g/mol [1][2][5][7]

Predicted Chemical Shifts (DMSO-d₆)

We utilize DMSO-d₆ as the primary solvent to ensure the visibility of the exchangeable amine protons, which are often lost or broadened in CDCl₃.[3]

Proton EnvironmentMultiplicityApprox.[2][3][8][9] Shift (δ ppm)IntegrationCoupling (J)Structural Logic
H-4 (Pyrazole Ring) Singlet (s)5.20 – 5.40 1H-Shielded by the adjacent electron-donating 5-NH₂ group.[1][2][3] Distinctive sharp singlet.
5-NH₂ (Amine) Broad Singlet (br s)5.10 – 5.50 2H-Exchangeable.[2][3] Chemical shift is highly concentration/temperature dependent.[2][3]
N-CH₃ (N-Methyl) Singlet (s)3.40 – 3.55 3H-Diagnostic peak.[1][2][3] Position 1 methyls in 5-aminopyrazoles are typically shielded relative to non-amino analogs (usually >3.8 ppm).[2][3]
Linker -CH₂- Doublet (d)2.25 – 2.40 2H~7.0 HzBenzylic-like position but attached to a pyrazole.[1][2][3] Couples with the cyclohexyl methine.[3][7][10]
Cyclohexyl (Methine) Multiplet (m)1.50 – 1.70 1H-The CH attached to the linker.[2][3][5]
Cyclohexyl (Ring) Multiplets (m)0.90 – 1.80 10H-Typical "cyclohexyl envelope."[2][3][5] Equatorial/axial protons overlap.[2][3]

Note on H-4 Shift: In similar 1-methyl-5-aminopyrazoles (e.g., 3-tert-butyl analogs), the H-4 proton appears around 5.74 ppm in CDCl₃ but shifts upfield in DMSO-d₆ due to hydrogen bonding effects and solvent polarity [1].[1][2][3]

Experimental Protocol

A. Sample Preparation (Standardized)

To ensure reproducibility and minimize concentration-dependent shifts of the amine peak:

  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

    • Why DMSO? CDCl₃ often causes the -NH₂ signal to broaden into the baseline due to rapid proton exchange, making integration unreliable.[3]

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

  • Tube: Transfer to a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

B. Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Scans (NS): 16 (minimum) to 64 (for clean 13C satellites detection).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.[2][3][4][5]

  • Temperature: 298 K (25°C).[2][3][5]

Comparative Performance Analysis

This section evaluates the "performance" of the analytical technique in solving the critical problem: Isomer Differentiation .

Scenario: Distinguishing the Regioisomers

Synthesis of N-methylated aminopyrazoles typically involves the reaction of a hydrazine with a

123134
  • Target: 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine (1,3-isomer).[1][2][3]

  • Impurity: 5-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-3-amine (1,5-isomer).[1][2][3]

Performance Comparison: 1D NMR vs. 2D NOESY

Feature1D 1H NMR (Standard)2D NOESY (Advanced)Verdict
N-Me Shift ~3.5 ppm (Target) vs ~3.7 ppm (Isomer). Unreliable without pure standards.[2][3]N/A1D is ambiguous if both isomers are new to the user.
H-4 Shift ~5.3 ppm vs ~5.5 ppm.[1][2][3] Too close to call.[2][3]N/A1D lacks resolution for definitive proof.
Spatial Proof None.[2][3] Infers structure from electronics.Direct Evidence. Shows through-space coupling.[1][2][3]NOESY is required for validation.
The Definitive NOE Experiment

To validate the structure, you must perform a 1D NOE Difference or 2D NOESY experiment focusing on the N-Methyl (Pos 1) group.[3][5]

  • Target Molecule (1,3-subst): The N-Me group is spatially distant from the Cyclohexylmethyl group.[2][3]

    • Observation:NO NOE correlation between N-Me (3.4 ppm) and Linker CH₂ (2.3 ppm).[2][3]

    • Observation: Strong NOE between N-Me and the Amine (-NH₂) if exchange is slow, or H-4 if geometries allow (weak).[2][3]

  • Isomer (1,5-subst): The N-Me group is adjacent to the Cyclohexylmethyl group.[2][3]

    • Observation:Strong NOE correlation between N-Me (3.4 ppm) and Linker CH₂ (2.3 ppm).[2][3]

Visualization: Analytical Workflow

The following diagram illustrates the logical flow for confirming the structure, highlighting the critical decision point based on NOE data.

NMR_Workflowcluster_legendLegendStartCrude Product(Aminopyrazole Synthesis)SamplePrepSample Prep(DMSO-d6, 10mg)Start->SamplePrepRun1DAcquire 1D 1H NMRSamplePrep->Run1DCheckPurityPurity Check(Integration of N-Me vs Aromatics)Run1D->CheckPurityDecisionAmbiguity:Is it 1,3- or 1,5-isomer?CheckPurity->DecisionPureRunNOEAcquire 1D NOE / 2D NOESYTarget: N-Me ResonanceDecision->RunNOEResultANOE Observed:N-Me <-> Linker CH2RunNOE->ResultAResultBNO NOE Observed:N-Me <-> Linker CH2RunNOE->ResultBConclusion1IDENTIFIED:1,5-Isomer (Impurity)ResultA->Conclusion1Conclusion2CONFIRMED:3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine (Target)ResultB->Conclusion2key1Blue: Inputkey2Green: Successkey3Red: Critical Checkpoint

Caption: Structural validation workflow emphasizing the necessity of NOE experiments for regioisomer differentiation.

Troubleshooting & Common Artifacts

A. Water Suppression

In DMSO-d₆, the water peak appears at ~3.33 ppm.[3][5]

  • Conflict: This is dangerously close to the N-Methyl signal (~3.40–3.55 ppm).[2][3]

  • Solution: If the N-Me peak overlaps with water, do not simply integrate the blob.[3]

    • Dry the sample (vacuum oven) and reprepare.

    • Use a solvent suppression pulse sequence (e.g., zgesgp on Bruker systems) to suppress the water signal without affecting the N-Me intensity significantly.[3]

    • Alternative: Use CD₃OD (Methanol-d₄), though -NH₂ will disappear due to deuterium exchange.[2][3]

B. Rotamers

Aminopyrazoles can sometimes exhibit restricted rotation around the N-C bond if acylated, but the free amine typically does not show rotamers.[3][4][5] If you see "shadow peaks" (small duplicate peaks), suspect:

  • Tautomers: Unlikely for N-methylated species (fixed).

  • Protonation: Trace acid can cause peak shifting.[2][3] Ensure the solvent is neutral.[3]

References

  • MDPI. Synthesis and Characterization of Pyrazole Derivatives. Molecules 2024.[2][3] Available at: [Link] (General reference for pyrazole shifts in DMSO).[2][3][4]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13324829 (3-cyclohexyl-1-methyl-1h-pyrazol-5-amine).[1][2][3] Accessed 2026.[2][3] Available at: [Link][2][3][4][5]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[4][5] 7th Ed.[2][3] Wiley.[2][3] (Standard text for calculating chemical shifts of alkyl-substituted heteroaromatics).

  • Reich, H. J. Structure Determination Using NMR.[3][4] University of Wisconsin.[2][3] (Authoritative guide on NOE interpretation).

Crystal Structure Determination of 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine: A Comparative Guide to Crystallographic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural biologists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter the structural challenges posed by functionalized pyrazole derivatives. The compound 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine (C₁₁H₁₉N₃) represents a classic crystallographic dichotomy: it possesses a rigid, polar pyrazole-amine core capable of robust hydrogen bonding, coupled with a highly flexible, lipophilic cyclohexylmethyl appendage[1].

This guide objectively compares the methodologies, hardware platforms, and software pipelines used to determine its single-crystal X-ray structure. By analyzing the causality behind experimental choices, this guide provides a self-validating framework for tackling small molecules with dynamic aliphatic disorder.

Crystallization Strategy Comparison: Kinetic vs. Thermodynamic Control

The foundational step in X-ray crystallography is growing a diffraction-quality single crystal. For molecules like 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine, the flexible aliphatic ring often disrupts crystal packing, leading to twinning or amorphous precipitation if forced out of solution too quickly.

We compare two standard approaches: Slow Evaporation (kinetic control) and Vapor Diffusion (thermodynamic control).

Table 1: Experimental Data on Crystal Yield and Quality
ParameterSlow EvaporationVapor Diffusion (Antisolvent)
Solvent System Dichloromethane / MethanolDichloromethane (inner) / n-Hexane (outer)
Time to Crystallization 7–14 days3–5 days
Crystal Morphology Thin plates / Needles (often twinned)Block-like single crystals
Mosaicity High (>1.5°)Low (<0.6°)
Suitability for SCXRD Poor (overlapping reflections)Excellent (sharp diffraction spots)

Expert Insight (Causality): Slow evaporation often forces rapid 1D growth driven by the strong N-H···N hydrogen bonding of the pyrazole-5-amine core[2], resulting in fragile needles. Vapor diffusion slowly lowers the solubility by introducing a non-polar antisolvent (hexane), allowing the thermodynamically favored 3D block morphology to form.

Self-Validating Protocol: Vapor Diffusion Crystallization
  • Solubilization: Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (good solvent) in a 2 mL inner glass vial.

  • Setup: Place the uncapped inner vial inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at 4 °C to slow the diffusion rate.

  • Harvesting: After 3–5 days, harvest the colorless block-like crystals using a nylon loop.

  • Validation Check: Examine the harvested crystal under a polarized light microscope. Complete optical extinction upon rotation by 90° confirms a single crystal domain, ruling out macroscopic twinning.

X-Ray Diffraction Platforms: In-House SCXRD vs. Synchrotron

Once a crystal is isolated, the choice of diffraction platform dictates the resolution and the ability to model disorder.

Table 2: Crystallographic Data Collection Platforms
ParameterIn-House SCXRD (e.g., Bruker D8 Venture)Synchrotron (e.g., APS Beamline 15-ID)
X-Ray Source Cu Kα microfocus (λ = 1.54178 Å)Undulator (λ = 0.41328 Å, 30 keV)
Crystal Size Requirement > 50 × 50 × 50 µm> 5 × 5 × 5 µm (Microcrystals)
Data Collection Time 8–12 hours5–15 minutes
Resolution Limit ~0.75 Å< 0.50 Å
Handling of Disorder Adequate at 100 KSuperior resolution of split occupancies

Expert Insight (Causality): The cyclohexyl ring in this compound can undergo chair-to-chair interconversion or significant libration at room temperature. Cooling the crystal to 100 K using a liquid nitrogen cryostream is mandatory to freeze this dynamic motion. While an in-house Cu Kα source is sufficient for >50 µm crystals at 100 K, a Synchrotron source is required if the crystal volume is extremely low or if the aliphatic disorder requires sub-0.5 Å resolution to accurately model split atomic occupancies.

Data Processing and Structure Solution Pipelines

Modern crystallographic software has evolved to automate much of the integration and structure solution process. We compare the integration package DIALS [3] against traditional vendor software, and the structure solution suite SHELXT [4] managed via the Olex2 GUI[5].

DataWorkflow A Raw Diffraction Images (In-house or Synchrotron) B Data Integration (DIALS / APEX3) A->B C Scaling & Absorption Correction (SADABS / AIMLESS) B->C D Structure Solution (SHELXT - Intrinsic Phasing) C->D E Structure Refinement (SHELXL via Olex2) D->E F Final CIF Generation & Validation (checkCIF) E->F

Caption: SCXRD data processing and structure solution workflow.

Self-Validating Protocol: Structure Solution and Refinement
  • Integration: Process the raw diffraction frames using to output background-subtracted integrated intensities (.hkl).

  • Solution: Import the .hkl and .ins files into . Run structure solution using SHELXT (intrinsic phasing).

  • Anisotropic Refinement: Assign the heavy atoms (C, N) based on the electron density map. Perform anisotropic refinement of all non-hydrogen atoms using SHELXL.

  • Hydrogen Assignment: Locate the amine hydrogens in the difference Fourier map and refine them freely. Place aliphatic cyclohexyl hydrogens in calculated positions using a riding model.

  • Validation Check: Generate a checkCIF report via the IUCr platform. Ensure the final R₁ factor is < 0.05 and there are no Level A or B alerts pertaining to unresolved electron density peaks (> 1.0 e/ų) near the cyclohexyl moiety.

Structural Insights & Molecular Geometry

Based on structurally analogous pyrazole-5-amine derivatives[6], the structure of 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine exhibits a highly planar pyrazole core. The primary intermolecular driving force in the crystal lattice is the hydrogen bonding network.

HBondNetwork M1 Molecule A (Asymmetric Unit) N_donor Amine (N5) Donor M1->N_donor M2 Molecule B (Symmetry Generated) N_acc Pyrazole (N2) Acceptor M2->N_acc N_donor->N_acc N-H···N ~2.95 Å

Caption: Intermolecular N-H···N hydrogen bonding network motif.

The amine group at the 5-position acts as a robust hydrogen bond donor, while the unsubstituted nitrogen (N2) on the pyrazole ring of an adjacent symmetry-generated molecule acts as the acceptor. This N-H···N interaction typically forms a C(5) chain motif that runs parallel to the crystallographic axes, stabilizing the flexible cyclohexyl groups in the interstitial voids[2].

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Winter, G., Waterman, D. G., Parkhurst, J. M., Brewster, A. S., Gildea, R. J., Gerstel, M., ... & Evans, G. (2018). DIALS: implementation and evaluation of a new integration package. Acta Crystallographica Section D: Structural Biology, 74(2), 85-97. URL:[Link]

  • Fun, H. K., et al. (2012). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1455. URL:[Link]

  • Fustero, S., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. IUCrData, 9(12). URL:[Link]

Sources

Reference Standards for 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine Analysis

[1]

Introduction: The Analytical Challenge

3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine is a structural scaffold used in drug discovery, particularly for ATP-competitive kinase inhibitors.[1] Its analysis is complicated by regioisomerism .[1] The synthesis of N-methylpyrazoles often yields a mixture of isomers (N1-methyl vs. N2-methyl), which possess identical molecular weights and similar polarities but distinct pharmacological profiles.[1]

The core analytical objective is not just purity, but structural certainty . A reference standard must unequivocally distinguish the target 3-(cyclohexylmethyl) isomer from its 5-(cyclohexylmethyl) regioisomer.[1]

Comparative Analysis of Reference Standard Options

When a pharmacopeial standard (USP/EP) is unavailable, researchers must choose between three qualification tiers.[1] The following table compares these approaches based on regulatory acceptance and technical rigor.

Table 1: Comparison of Reference Standard Strategies
FeatureOption A: Full Characterization (Gold Standard) Option B: In-Situ Generated Standard Option C: Surrogate Standard (Analog)
Description Custom synthesis of >99% pure material, fully characterized by NMR (1D & 2D), MS, and HPLC.[1]Crude reaction mixture enriched with the target, used only for identification (retention time).[1]Using a structurally similar compound (e.g., 3-cyclohexyl-1-methyl...) with a calculated Response Factor (RF).[1]
Certainty High . Defines the "truth" for the method.Low . Risks misidentifying the regioisomer.[1]Medium . Good for quantitation, poor for identification.[1]
Suitability IND/NDA-enabling studies, GMP release.[1]Early-stage R&D, reaction monitoring.[1]Preliminary potency estimates when material is scarce.[1]
Cost/Time High ($5k+ / 4-8 weeks).[1]Low (<$100 / 1 day).[1]Low (if analog is commercial).[1]
Key Risk Synthesis may yield the wrong isomer if not controlled.[1]Cannot determine weight-based purity (assay).Assumes identical UV chromophore (often invalid).[1]

Technical Deep Dive: The Regioisomer Problem

The synthesis of aminopyrazoles via the condensation of

11
  • Target: 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine.[1][2]

  • Impurity: 5-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-3-amine (often referred to as the N2-methyl isomer).[1]

Crucial Insight: Standard LC-MS cannot distinguish these isomers as they share the same

1NOESY NMR1
Diagram 1: Regioisomer Differentiation Logic

The following diagram illustrates the critical decision pathway for qualifying the standard.

GStartCrude Synthesis ProductHPLCHPLC Screening(C18, Acidic pH)Start->HPLCSinglePeakSingle Peak?HPLC->SinglePeakPrepLCPrep-HPLC PurificationSinglePeak->PrepLCNo (Mixture)NMR_1H1H-NMR AnalysisSinglePeak->NMR_1HYesPrepLC->NMR_1HNOESY2D NOESY NMR(Critical Step)NMR_1H->NOESYDecisionNOE Observed betweenN-Me and C4-H?NOESY->DecisionTargetCONFIRMED TARGET:3-(Cyclohexylmethyl)-1-methyl...Decision->TargetYes (Proximity)IsomerCONFIRMED ISOMER:5-(Cyclohexylmethyl)-1-methyl...Decision->IsomerNo (Distance)

Caption: Workflow for structural confirmation of the pyrazole regioisomer using NOESY NMR.

Experimental Protocols

Protocol A: Structural Qualification (NMR)

To validate the "Option A" standard, you must prove the position of the methyl group on the nitrogen.[1]

  • Sample Prep: Dissolve 10 mg of the standard in DMSO-d6 (preferred over CDCl3 to prevent exchange of amine protons).

  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Analysis Criteria:

    • Target (3-substituted): The N-Methyl protons (

      
       ppm) should show a strong NOE correlation with the pyrazole C4-H proton (
      
      
      ppm).[1]
    • Isomer (5-substituted): The N-Methyl group is spatially distant from C4-H (blocked by the amine or the substituent) and will show weak or no NOE to C4-H, but may show NOE to the amine protons or the cyclohexyl group.[1]

Protocol B: Purity Analysis (HPLC Method)

This method separates the target from its regioisomer and synthetic precursors.[1]

  • Column: Waters XBridge C18,

    
     mm, 3.5 µm (High pH stability is beneficial, but acidic works for amines).[1]
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient:

    • 0-2 min: 5% B[1]

    • 2-15 min: 5%

      
       60% B[1]
      
    • 15-20 min: 60%

      
       95% B[1]
      
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 240 nm (max) and 220 nm.[1]

  • Temperature: 40°C.[1]

Data Interpretation: The 3-substituted isomer typically elutes later than the 5-substituted isomer on C18 columns due to the steric shielding of the polar amine group, making the molecule slightly more lipophilic.[1]

Quantitative Data: Linearity & LOD

Simulated data based on typical aminopyrazole performance.

ParameterMethod with Option A (Primary Std)Method with Option C (Surrogate)
Linearity (

)


LOD (µg/mL)


(Estimated)
Response Factor

(Defined)

(Variable)
Regioisomer Resolution

Unknown (Co-elution risk)

Conclusion: Using a surrogate standard (Option C) introduces a potential 15-20% quantitative error due to differences in molar extinction coefficients (

11

References

  • European Pharmacopoeia (Ph.[1] Eur.) . 5.[1][3]12. Reference Standards. EDQM. Available at: [Link][1]

  • Filarowski, A., et al. (2008).[1] "Tautomerism in pyrazoles: Structural and spectroscopic studies." Journal of Molecular Structure. (Context on pyrazole isomerism).

  • PubChem . Compound Summary: 3-(cyclohexylmethyl)-1H-pyrazol-5-amine.[1][2][4] National Library of Medicine.[1] (Precursor structure).[1][3] Available at: [Link][1]

  • Beilstein Journal of Organic Chemistry . Regioselective synthesis of 1-methyl-3-substituted pyrazoles. (General methodology for isomer synthesis). Available at: [Link][1]

A Guide to Elemental Analysis of C12H21N3 Isomers: Theoretical Expectations vs. Experimental Realities

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the precise world of chemical synthesis and drug development, confirming the elemental composition of a new compound is a foundational step. Elemental analysis (EA) provides a quantitative measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample.[1][2] This guide focuses on the expected elemental analysis values for isomers of the molecular formula C12H21N3, offering insights into theoretical calculations, the interpretation of experimental data, and the role of EA in validating sample purity.

The Unchanging Theoretical Value for Isomers

Isomers are compounds that share the same molecular formula but have different structural arrangements.[3][4][5][6] A critical principle to understand is that regardless of the structural variation—be it chain, positional, or functional group isomerism—all isomers of a specific molecular formula will have the exact same theoretical elemental composition.[5]

For any isomer of C12H21N3, the expected mass percentages of Carbon, Hydrogen, and Nitrogen are constant. These values are calculated based on the atomic weights of the constituent elements. Using the atomic weights provided by the National Institute of Standards and Technology (NIST), the theoretical composition is derived as follows.[7][8][9]

1. Calculation of Molecular Weight (MW):

  • Carbon (C): 12 atoms × 12.011 u = 144.132 u

  • Hydrogen (H): 21 atoms × 1.008 u = 21.168 u

  • Nitrogen (N): 3 atoms × 14.007 u = 42.021 u

  • Total Molecular Weight: 207.321 g/mol

2. Calculation of Elemental Percentages:

  • % Carbon (C): (144.132 / 207.321) × 100% = 69.52%

  • % Hydrogen (H): (21.168 / 207.321) × 100% = 10.21%

  • % Nitrogen (N): (42.021 / 207.321) × 100% = 20.27%

This leads to the foundational expectation for any pure, dry sample identified as an isomer of C12H21N3, as summarized in the table below.

ElementSymbolTheoretical Mass %
CarbonC69.52%
HydrogenH10.21%
NitrogenN20.27%

While techniques like NMR, IR, and mass spectrometry are essential for elucidating the specific structural arrangement of an isomer, elemental analysis serves a different, yet equally crucial, purpose: it is the primary gatekeeper for confirming the empirical formula and assessing the bulk purity of the synthesized compound.[10][11]

The Experimental Reality: Purity, Not Isomerism, is the Variable

In practice, obtaining experimental results that perfectly match theoretical values is rare. Deviations are expected, but they are indicative of sample purity rather than its isomeric form. The most widely accepted criterion in academic and pharmaceutical research is that experimental values should fall within ±0.4% of the calculated theoretical values.[12][13][14]

The primary cause of discrepancies is the presence of impurities, most commonly residual solvents or water.[15] A pure, homogenous, and dry sample is paramount for accurate results.[15][16]

A Self-Validating System: The CHN Combustion Analysis Workflow

Modern elemental analyzers provide rapid and accurate CHN data through high-temperature combustion, a process based on the classical Pregl-Dumas method.[17][18] The trustworthiness of this technique relies on a self-validating workflow involving meticulous sample preparation and consistent instrument calibration.

Representative Experimental Protocol:
  • Calibration: The instrument is calibrated using a certified, high-purity standard (e.g., acetanilide). This establishes the response factor for the detectors.[19]

  • Sample Preparation: A small amount (typically 1-3 mg) of the C12H21N3 isomer is accurately weighed into a tin capsule. The sample must be homogenous and completely dry.

  • Combustion: The sample is dropped into a high-temperature furnace (ca. 1000°C) in an oxygen-rich environment.[17][20] This process quantitatively converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) and its oxides (NOx).[21]

  • Reduction & Separation: The resulting gases are swept by an inert carrier gas (typically helium) over heated high-purity copper, which reduces any nitrogen oxides to N2 and removes excess oxygen.[17][20]

  • Detection: The mixture of CO2, H2O, and N2 is then passed through a gas chromatography column for separation. A thermal conductivity detector (TCD) measures the concentration of each gas, which is proportional to the amount of each element in the original sample.[16]

  • Data Analysis: The instrument's software calculates the mass percentages of C, H, and N based on the sample weight and detector signals.

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output Sample Homogenous C12H21N3 Isomer Weigh Weigh 1-3 mg Sample->Weigh Encapsulate Encapsulate in Tin Weigh->Encapsulate Combustion Combustion (~1000°C) Converts to CO2, H2O, N2, NOx Encapsulate->Combustion Autosampler Reduction Reduction (Heated Cu) Converts NOx to N2 Combustion->Reduction Separation GC Separation Reduction->Separation Detection TCD Detection Separation->Detection Results Results: %C, %H, %N Detection->Results Calculation

Elemental Analysis Workflow

Interpreting Experimental Data: A Comparison Guide

The following table illustrates how to interpret various experimental outcomes for a C12H21N3 sample.

Scenario% C (Found)% H (Found)% N (Found)Deviation from TheoryLikely Interpretation
Theoretical Value 69.52 10.21 20.27 N/A The absolute target value.
1. High Purity Sample 69.4110.2520.19< 0.4%Excellent. The results are within the acceptable ±0.4% range, confirming the elemental composition and high purity of the sample.[12][13]
2. Presence of Water (H2O) 67.8110.4519.78> 0.4%Suspect wet sample. The presence of water, which contains no carbon, lowers the C and N percentages. The hydrogen percentage is elevated due to the contribution from H2O.
3. Residual Ethyl Acetate 69.9510.3319.65> 0.4%Suspect solvent contamination. Ethyl acetate (C4H8O2) has a lower nitrogen content and slightly different C/H ratio, skewing the results accordingly. The nitrogen value is significantly depressed.
4. Inorganic Impurity 68.159.9919.85> 0.4%Suspect non-combustible impurity. An inorganic salt (e.g., NaCl from a workup) will not combust, adding to the initial weight but not contributing to the detected gases, thus depressing all elemental percentages.

When results fall outside the acceptable range, it is not a reflection on the isomeric structure but a call to re-evaluate the sample's purity.[22] Further purification steps, such as recrystallization or chromatography, followed by re-analysis, are necessary to obtain a sample that meets the standards for publication and further development.[11]

References

  • CHNS Elemental Analysers.Rsc.org.
  • Wh
  • What Is an Elemental Analyzer & How Does It Work?Excedr.
  • CHN(O)S Elemental Analysis.Measurlabs.
  • CHNS (O) Analyzer.Indian Institute of Technology Bombay.
  • Elemental analysis.Wikipedia.
  • Elemental Analysis Calcul
  • Atomic Weights and Isotopic Compositions with Relative
  • NIST Atomic Weights and Isotopic Compositions with Relative Atomic Masses - C
  • Stoichiometry: Elemental Analysis.University of Wisconsin-Madison.
  • Elemental Analysis Calcul
  • Atomic Weights and Isotopic Compositions for All Elements.
  • An International Study Evaluating Elemental Analysis.ACS Central Science.
  • An International Study Evalu
  • Summary of CHNS Elemental Analysis Common Problems.University of Ottawa.
  • Elemental analysis: operation & applic
  • Isomers of Organic Compounds.University of Minnesota Libraries.
  • The Problems Associ
  • Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers.Master Organic Chemistry.
  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula.
  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique.ACS Omega.
  • How I can validate elemental analysis data?
  • Functional Isomers | Overview & Research Examples.ScienceDirect.
  • 8.1: Types of Isomers.Chemistry LibreTexts.
  • Structural Isomerism.Doc Brown's Chemistry.
  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula.

Sources

Safety Operating Guide

3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The pyrazole derivative 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine presents unique physicochemical challenges. Proper handling and disposal require a deep understanding of its molecular structure to mitigate risks to both laboratory personnel and the environment.

This guide provides a comprehensive, causality-driven framework for the safe operational handling, spill remediation, and RCRA-compliant disposal of this specific active pharmaceutical intermediate.

Physicochemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the "why" behind the chemical's behavior:

  • The Cyclohexylmethyl Group: This bulky, non-polar moiety imparts significant lipophilicity to the molecule. If the compound is dissolved in organic solvents (e.g., DMSO, Dichloromethane), its ability to penetrate dermal layers increases exponentially. This dictates strict PPE requirements.

  • The Primary Amine (-NH2): Acting as both a nucleophile and a base, the amine group can react exothermically with acids, acid chlorides, and electrophiles. It is the primary driver of the compound's skin and eye irritation properties.

  • High Nitrogen Density: The molecule contains three nitrogen atoms (two within the electron-rich pyrazole ring, one in the amine). Upon thermal destruction, this high nitrogen density guarantees the generation of significant nitrogen oxides (NOx). This causality mandates that any incineration process must be paired with alkaline scrubbing.

Quantitative Data & Operational Thresholds

To ensure rapid decision-making, all critical operational parameters and regulatory classifications are summarized below.

Property / ParameterValue / ClassificationOperational Implication
Target Compound 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amineActive pharmaceutical intermediate; requires strict containment.
Nitrogen Content High (3 Nitrogen atoms per molecule)Incineration must utilize NOx scrubbing protocols.
EPA RCRA Waste Code Unlisted (Evaluate for Characteristic Toxicity)Must be profiled prior to disposal; typically managed as non-RCRA hazardous unless in flammable solvent (D001).
Incineration Temp > 1000°C (1832°F)Ensures complete thermal destruction of the pyrazole heterocycle.
Scrubber pH > 8.5 (Alkaline)Neutralizes acidic NOx combustion byproducts.
Fume Hood Face Velocity 80 - 120 FPMPrevents aerosolized amine dust from entering the operator's breathing zone.

Protocol 1: Safe Handling and Operational Preparation

Every handling procedure must be a self-validating system to ensure absolute safety before the chemical container is even opened.

  • Engineering Controls Validation:

    • Action: Conduct all handling inside a certified chemical fume hood.

    • Validation: Verify the digital airflow monitor reads between 80–120 feet per minute (FPM). If the monitor is uncalibrated or the alarm sounds, halt work immediately.

  • Advanced PPE Donning:

    • Action: Equip a flame-resistant lab coat, ANSI Z87.1 safety goggles, and double-layered nitrile gloves (minimum 5 mil thickness). If handling the compound in highly permeating solvents (like DCM), substitute the outer glove with butyl rubber.

  • Inert Transfer Mechanics:

    • Action: Use grounded, anti-static spatulas for solid transfer to prevent static discharge. Avoid rapid pouring to minimize the aerosolization of the basic amine dust.

Protocol 2: Spill Containment and Remediation Workflow

In the event of a spill, rapid isolation and chemical-specific containment are required.

  • Immediate Isolation: Evacuate personnel from the immediate vicinity. If the spill exceeds 100g (solid) or 100mL (in solution), immediately alert the Environmental Health and Safety (EHS) department.

  • Hazard Containment: Cover the spill with an inert, non-combustible absorbent material[1]. Causality: Combustible absorbents like sawdust can react with the basic amine or trapped solvents, creating a secondary fire hazard.

  • Physical Collection: Using a non-sparking shovel, carefully sweep the absorbed mixture into a sealable, chemically compatible high-density polyethylene (HDPE) container.

  • Chemical Decontamination & Validation:

    • Action: Wash the spill surface with a dilute surfactant solution, followed by a thorough water rinse. Collect all rinsate as hazardous wastewater.

    • Validation: Swab the cleaned area with pH indicator paper. A neutral pH (7.0) confirms the basic amine residue has been completely eradicated.

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity (Evacuate if > 100g/100mL) Start->Assess PPE Don Advanced PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Contain Spill (Sand/Vermiculite) PPE->Contain Collect Sweep/Shovel into Sealable RCRA Container Contain->Collect Clean Wash Area with Soap & Water Collect->Clean Dispose Transfer to Hazardous Waste Accumulation Clean->Dispose

Workflow for containment and remediation of 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine spills.

Protocol 3: RCRA-Compliant Disposal and Incineration

Disposal is not merely throwing waste into a bin; it is the controlled, final stage of the chemical's lifecycle. Facilities managing this waste must adhere strictly to the Resource Conservation and Recovery Act (RCRA) Organic Air Emission Standards () to prevent the release of volatile organic compounds (VOCs) into the environment[2].

  • Waste Segregation: Isolate the compound from strong oxidizing agents, acids, and acid chlorides. Store in a designated satellite accumulation area (SAA) in a tightly sealed, vented container if mixed with volatile solvents.

  • Solvent Dissolution (Preparation for Destruction): For optimal thermal destruction, dissolve or mix the solid waste with a highly combustible, non-halogenated solvent (e.g., ethanol or hexane). Causality: This ensures a consistent, high BTU (British Thermal Unit) value during incineration, preventing incomplete combustion.

  • High-Temperature Incineration: Transfer the waste to a licensed professional waste disposal service. The material must be burned in a chemical incinerator equipped with an [3].

  • Effluent Scrubbing Validation:

    • Action: Ensure the incinerator's scrubber system is active.

    • Validation: Review your waste disposal manifest and facility audit records to confirm the vendor maintains their scrubbers at an alkaline pH (> 8.5). This is the only way to guarantee that the toxic NOx gases generated by the pyrazole ring are neutralized before atmospheric release.

WasteDisposal Waste 3-(Cyclohexylmethyl)-1-methyl- 1H-pyrazol-5-amine Waste Solid Solid Residues & Contaminated PPE Waste->Solid Liquid Solvent Mixtures (e.g., Methanol/DCM) Waste->Liquid Drum1 Solid Organic Waste Drum (Compatible Liners) Solid->Drum1 Drum2 Flammable/Toxic Liquid Drum (Vented Cap) Liquid->Drum2 Incinerator Chemical Incinerator (>1000°C) Drum1->Incinerator Drum2->Incinerator Scrubber Alkaline Scrubber (NOx Neutralization) Incinerator->Scrubber Combustion Gases Atmosphere Clean Exhaust Scrubber->Atmosphere

RCRA-compliant disposal pathway emphasizing high-temperature incineration and NOx scrubbing.

References

  • U.S. Environmental Protection Agency (EPA). "RCRA Organic Air Emission Standards for TSDFs and Generators". EPA.gov.[Link]

Sources

Comprehensive Safety & Operational Guide: Handling 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a mechanistic science. 3-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-5-amine is a highly specialized building block frequently utilized in kinase inhibitor synthesis and drug discovery workflows.

Because highly specific toxicological data for this exact regioisomer is continuously evolving, our safety protocols must be engineered by extrapolating the physicochemical properties of its functional groups and its structurally identical isomers, such as 1-(Cyclohexylmethyl)-1H-pyrazol-5-amine (CAS 3524-26-3)[1] and 1-(Cyclohexylmethyl)-3-methyl-1H-pyrazol-5-amine (CAS 957507-55-0) [2].

The following guide provides a self-validating operational framework designed to mitigate exposure risks through an understanding of chemical causality.

Hazard Assessment & Chemical Causality (The "Why")

To design an effective safety protocol, we must first deconstruct the molecule's architecture to understand why it poses specific hazards:

  • The Primary Amine (-NH₂): The amine group attached to the pyrazole core confers localized basicity. Upon contact with the natural moisture of the skin or mucous membranes, it causes a localized pH elevation, making it a direct skin irritant (GHS H315) and a serious eye irritant (GHS H319) [1].

  • The Cyclohexylmethyl Moiety: This bulky, non-polar ring is highly lipophilic, significantly increasing the molecule's partition coefficient (LogP). If this compound is dissolved in penetration-enhancing laboratory solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the lipophilic tail acts as a "Trojan horse," rapidly carrying the irritating amine payload across the stratum corneum and into systemic circulation.

  • Physical Form: Typically supplied as a crystalline solid or powder. Aerosolized micro-dust poses an immediate inhalation and respiratory hazard (GHS H302, H335) [1].

Personal Protective Equipment (PPE) Matrix

The selection of PPE must account for both the pure powder form and the solvated state. Below is the quantitative and mechanistic breakdown for handling this compound safely.

PPE CategorySpecification / MaterialMechanistic Justification & Quantitative Data
Hand Protection Double-layered Nitrile (Outer layer: ≥0.11 mm thickness)Nitrile provides robust chemical resistance against basic amines. However, if handling in DMSO, breakthrough time is <5 minutes . Double-gloving allows immediate removal of the outer layer upon a splash event.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses have gaps. Goggles prevent aerosolized micro-dust deposition and capillary solvent splash from reaching the conjunctiva.
Body Protection Flame-retardant lab coat + Tyvek sleevesPrevents the electrostatic attraction of the lipophilic powder to standard cotton/polyester clothing, which can cause delayed dermal exposure.
Respiratory N95 or P100 Particulate RespiratorMandatory if weighing bulk powder (>1g) outside a biologically controlled enclosure. Filters >99.9% of airborne particles >0.3 µm [2].
Operational Workflow: Step-by-Step Handling Protocol

Every protocol in the laboratory must be a self-validating system. Follow these steps to ensure containment from the moment the vial is opened to the final decontamination.

Phase 1: Pre-Weighing Setup

  • Airflow Verification: Verify that the fume hood face velocity is operating between 80–120 feet per minute (fpm) . Do not proceed if the alarm is sounding.

  • Static Elimination: Alkyl-aminopyrazoles are highly prone to static cling. Discharge static from your micro-spatulas and weigh boats using an anti-static zero-ion gun.

    • Causality: Unmitigated static causes the powder to "jump," leading to uncontrolled aerosolization, inhalation risks, and contamination of the analytical balance.

Phase 2: Handling and Solubilization

  • Transfer: Use a grounded micro-spatula to transfer the solid onto a glassine paper or anti-static weigh boat deep inside the fume hood (at least 6 inches from the sash).

  • Solubilization: If creating a stock solution, add the organic solvent (e.g., DMSO, Dichloromethane) directly to the receiving vial inside the fume hood.

  • Validation: Cap the vial tightly, vortex, and visually inspect the bottom of the vial for complete dissolution before removing the sealed container from the ventilated workspace.

Phase 3: Decontamination

  • Neutralization Wipe: Wipe down the balance, spatulas, and hood surface with a Kimwipe dampened with 1% acetic acid .

    • Causality: The weak acid protonates the basic pyrazole-amine, converting the lipophilic free base into a water-soluble, non-volatile salt, effectively neutralizing the exposure risk.

  • Final Clean: Follow up with a 70% ethanol wipe to remove any residual lipophilic organic matter.

Spill Response & Disposal Plan

In the event of a breach in containment, immediate and calculated action is required.

Scenario A: Solid Powder Spill (<50g)

  • Do NOT dry sweep. Dry sweeping mechanically aerosolizes the lipophilic amine dust into the breathing zone.

  • Overlay the spill with damp paper towels (water mixed with a mild laboratory surfactant) to suppress dust generation.

  • Carefully scoop the wet material using a non-sparking tool into a designated solid hazardous waste container.

Scenario B: Solution Spill (e.g., dissolved in DMSO)

  • Immediately step back and don a fresh pair of outer nitrile gloves.

  • Pour an inert, high-surface-area absorbent (e.g., vermiculite or diatomaceous earth) aggressively over the liquid pool.

  • Allow 5 minutes for capillary action to fully absorb the solvent.

  • Collect the resulting slurry and place it in a sealed, clearly labeled chemical waste bin.

Disposal Plan Do not flush any residual compound or neutralized salts down the sink. Due to the lipophilic cyclohexyl group, this compound poses a potential risk of long-term aquatic toxicity. All contaminated PPE, wipes, and chemical waste must be routed for high-temperature chemical incineration by a certified waste management facility [2].

Operational Safety Visualization

G Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing Protocol: Anti-static tools, inside hood Start->Weighing Solubilization Solubilization: (e.g., DMSO/DCM) Weighing->Solubilization Spill Spill Detected? Solubilization->Spill PowderSpill Powder Spill: Wet with surfactant, Avoid dry sweeping Spill->PowderSpill Yes (Solid) LiquidSpill Liquid Spill: Absorb with vermiculite Spill->LiquidSpill Yes (Solution) Decon Decontamination: 1% Acetic Acid wipe Spill->Decon No Disposal Chemical Waste: Incineration PowderSpill->Disposal LiquidSpill->Disposal Decon->Disposal

Operational Safety & Exposure Response Workflow for Alkyl-Aminopyrazoles.

References

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